tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-2-formylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQRAIIYXDNFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159518 | |
| Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-03-1 | |
| Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1086392-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl (3-fluoro-2-formylphenyl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Abstract: This technical guide provides a comprehensive overview of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block in modern medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, strategic applications, and the chemical rationale for its use. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile reagent. We will explore its role as a scaffold, detailing a representative synthetic protocol, and discussing the importance of its unique structural features—the ortho-formyl group, the fluorine substituent, and the tert-butyloxycarbonyl (Boc) protecting group—in the synthesis of complex molecular architectures.
Core Compound Properties and Specifications
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a substituted aromatic compound valued for its trifunctional nature, which makes it an ideal starting point for the synthesis of diverse compound libraries. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 239.25 g/mol | [1] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2][3] |
| CAS Number | 1086392-03-1 | [1][2][3] |
| Synonyms | (3-Fluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester | [2][3] |
| Typical Purity | ≥96% | [2][3] |
| Physical State | Solid | [4][5] |
Strategic Importance in Medicinal Chemistry
The utility of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in drug discovery stems from the strategic arrangement of its three key functional groups. Understanding the role of each is critical to appreciating its value as a synthetic intermediate.
-
The Ortho-Formyl Group (-CHO): As a reactive aldehyde, this group is a linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Its position ortho to the carbamate allows for the creation of heterocyclic ring systems through intramolecular cyclization reactions, a common motif in pharmacologically active molecules. Common transformations include reductive amination, Wittig reactions, and condensations to form imines or enamines.
-
The tert-Butyloxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the aniline nitrogen. Its steric bulk and electronic properties prevent the amine from participating in unwanted side reactions. Crucially, it can be removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting many other functional groups, allowing for sequential and controlled synthetic steps.
-
The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the 3-position of the phenyl ring can significantly alter the molecule's properties by:
-
Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby aniline nitrogen (after deprotection), influencing its binding characteristics in a biological target.
-
Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.
-
This combination of a reactive handle, a protecting group, and a metabolic modulator makes this compound a "versatile small molecule scaffold" for building complex molecules with desirable drug-like properties.[1]
Synthetic Utility: A Representative Protocol
To illustrate the practical application of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, we will detail a standard protocol for reductive amination. This two-step, one-pot procedure is a cornerstone of amine synthesis and showcases the utility of the formyl group.
Workflow: Reductive Amination
Caption: Workflow for a one-pot reductive amination reaction.
Detailed Step-by-Step Protocol
Objective: To synthesize a secondary amine by reacting tert-Butyl (3-fluoro-2-formylphenyl)carbamate with a primary amine.
Materials:
-
tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours.
-
Expert Insight: This initial period allows for the formation of the intermediate imine. Monitoring by Thin Layer Chromatography (TLC) or LC-MS can confirm the consumption of the aldehyde.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde in the presence of the amine. Its slow addition helps control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction for completion by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Trustworthiness: The bicarbonate wash removes the acidic byproducts from the reducing agent, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure secondary amine.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[6] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7]
Conclusion
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is more than just a chemical reagent; it is a strategically designed building block that offers a streamlined path to complex molecular targets. Its trifunctional nature provides a robust platform for generating novel compounds for screening in drug discovery programs. By understanding the distinct roles of its formyl, Boc-protected amine, and fluoro groups, researchers can unlock its full potential in the synthesis of next-generation therapeutics.
References
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tert-Butyl (3-formylphenyl)carbamate. Oakwood Chemical. [Link]
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tert-Butyl (3-fluoro-2-formylphenyl)carbamate, 96% Purity. Chemsavers. [Link]
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Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. ResearchGate. [Link]
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Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. ACS Publications. [Link]
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Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl (3-fluoro-2-formylphenyl)carbamate
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to achieving reliable and reproducible results. This guide provides an in-depth technical overview of the stability and optimal storage conditions for tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block in contemporary organic synthesis. By understanding the chemical vulnerabilities of this reagent, researchers can implement handling and storage protocols that preserve its purity and reactivity over time.
Compound Overview and Significance
Tert-Butyl (3-fluoro-2-formylphenyl)carbamate (CAS No. 1086392-03-1) is a bifunctional molecule featuring a Boc-protected amine and an aromatic aldehyde. This substitution pattern makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and complex molecular architectures targeted in medicinal chemistry and materials science. The fluorine substituent provides a strategic tool for modulating the electronic properties and metabolic stability of target molecules.
The stability of this compound is primarily dictated by its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the ortho-formyl (aldehyde) group on a fluoro-substituted phenyl ring.
Chemical Stability Profile
The inherent reactivity of the aldehyde and the lability of the Boc group under certain conditions are the primary drivers of potential degradation.
The Tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its general stability under many synthetic conditions.[1][2] It is robust against most nucleophiles and basic conditions.[1] However, its stability is compromised under acidic conditions. The mechanism of Boc group cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[3][4][5]
Key Incompatibilities:
-
Strong Acids: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong mineral or organic acids will readily cleave the Boc group.[2][4][5]
-
Lewis Acids: Some Lewis acids can also facilitate the removal of the Boc group.
-
Elevated Temperatures: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to thermal decomposition of the Boc group.[5]
The Aromatic Aldehyde Group
The formyl group is susceptible to oxidation, particularly given its position on the electron-rich aromatic ring.
Potential Degradation Pathways:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Cannizzaro Reaction: Under strong basic conditions, aromatic aldehydes lacking an alpha-proton can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. While the Boc group is generally stable to base, very strong basic conditions should be avoided to prevent this and other potential side reactions.
-
Aldol and Related Condensations: While this specific molecule cannot self-condense via an aldol reaction due to the absence of enolizable protons, it can react with other enolizable carbonyl compounds if present as impurities or in a reaction mixture.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways, including oxidation of the aldehyde and potential slow hydrolysis or thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the sensitive aldehyde functional group to the corresponding carboxylic acid.[6][7] |
| Light | Amber Vial/Protection from Light | Light can catalyze the oxidation of the aldehyde. Storing in a dark place or using an amber vial is recommended. |
| Moisture | Tightly Sealed Container | While the Boc group is not highly sensitive to neutral water, moisture can facilitate certain degradation pathways. A dry environment is essential. |
Long-Term Storage
For long-term storage, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen, and kept in a refrigerator at 2-8°C.[6][7] The use of amber glass vials is highly recommended to protect the compound from light.
Handling
When handling the compound, it is advisable to work under an inert atmosphere as much as possible, especially when dispensing the material for reactions. The container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture into the container. After use, the container should be flushed with an inert gas before resealing.
Stability Assessment Workflow
Regular assessment of the purity of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is crucial, especially for material that has been stored for an extended period.
Visual Inspection
A simple visual inspection can be informative. The pure compound is typically a solid.[8][9] Any change in color (e.g., yellowing) or physical state (e.g., becoming oily or clumping) may indicate degradation.
Analytical Techniques
For a quantitative assessment of purity, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound and detecting the presence of degradation products, such as the corresponding carboxylic acid or the deprotected amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structural integrity of the compound. The presence of new signals or changes in the integration of existing signals can indicate degradation. For instance, the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a carboxylic acid proton signal (typically >10 ppm) would indicate oxidation.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and identify potential impurities or degradation products.
The following diagram illustrates a logical workflow for the stability assessment of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Caption: Workflow for assessing the stability of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Conclusion
The stability of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is intrinsically linked to the chemical properties of its Boc-protecting group and aromatic aldehyde functionality. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protection from light, researchers can significantly mitigate the risks of degradation. Regular purity assessment using standard analytical techniques is a critical component of a robust quality control process, ensuring the reliability of this versatile synthetic intermediate in drug discovery and development workflows.
References
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]1]
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ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]2]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]3]
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Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]4]
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Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]5]
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MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]8]
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Organic Syntheses. (n.d.). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]
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tert-Butyl (3-fluoro-2-formylphenyl)carbamate material safety data sheet (MSDS)
An In-depth Technical Guide to tert-Butyl (3-fluoro-2-formylphenyl)carbamate: Material Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the material safety and handling protocols for tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key reagent in contemporary synthetic chemistry. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to ensure both experimental success and laboratory safety.
Chemical Identity and Physical Properties
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds. Its structure incorporates a reactive aldehyde, a protecting carbamate group, and a fluorinated aromatic ring, making it a versatile building block.
| Property | Value | Source(s) |
| CAS Number | 1086392-03-1 | [1][2] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2] |
| Molecular Weight | 239.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥96% | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Hazard Identification and GHS Classification
While a comprehensive 16-section Safety Data Sheet (SDS) is not publicly available for this specific compound, information from suppliers indicates the following GHS classifications.[1][4] It is crucial to handle this compound with the caution afforded to all novel chemical entities whose toxicological properties have not been fully investigated.
-
GHS Pictogram:
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling[1]
-
P270: Do not eat, drink or smoke when using this product[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]
-
P330: Rinse mouth[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][5]
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling protocols is required. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.
Engineering Controls
-
Fume Hood: All manipulations of solid tert-Butyl (3-fluoro-2-formylphenyl)carbamate or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE selection process for handling this compound.
Caption: A workflow for selecting appropriate PPE.
Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]
-
Remove contaminated clothing and wash it before reuse.[5]
First Aid Measures
In the event of an exposure, immediate and appropriate action is critical.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The recommended storage temperature is between 2-8°C.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[7] Carbamates can be unstable in alkaline or slightly acidic solutions.[8]
-
Stability: The compound is generally stable under recommended storage conditions.[8]
Accidental Release and Disposal
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent further dust dispersal or spread of the spill.
-
Collect: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.[4]
-
It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[4]
Toxicological and Ecological Information
Detailed toxicological and ecological data for tert-Butyl (3-fluoro-2-formylphenyl)carbamate are not available in the public domain.[4] As such, it should be treated as a substance of unknown toxicity. Carbamates as a class can have a range of biological activities, and some are known to be cholinesterase inhibitors.[8] Therefore, all handling precautions should be strictly adhered to.
Experimental Protocols: A Note on Reactivity
The aldehyde functionality of this molecule is a key reactive site for nucleophilic addition and condensation reactions. The Boc-carbamate is a stable protecting group but can be cleaved under acidic conditions. The fluoro-substituent on the aromatic ring can influence the reactivity of the aldehyde and the aromatic ring itself, potentially participating in nucleophilic aromatic substitution reactions under certain conditions. When planning syntheses, these factors must be taken into consideration.
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MDPI. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]
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PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]
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CDMS.net. SAFETY DATA SHEET. (Note: This SDS provides general guidance on handling spills of hazardous substances). [Link]
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An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-fluoro-2-formylphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just data, but a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them. This document is structured to provide both foundational knowledge and practical insights for professionals in drug discovery and organic synthesis.
Introduction: The Strategic Importance of a Fluorinated Carbamate Building Block
Tert-butyl (3-fluoro-2-formylphenyl)carbamate (CAS No. 1086392-03-1) is a strategically designed synthetic intermediate.[1][2] Its utility in drug discovery stems from the unique combination of its functional groups: a Boc-protected amine, a reactive aldehyde, and a fluorine atom on the phenyl ring. This trifecta of functionalities allows for its versatile application in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[3]
The carbamate moiety, specifically the tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations and condensations, crucial for building molecular complexity.[3] The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often improving metabolic stability, binding affinity, and bioavailability.
Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide will delve into these properties, providing both reported data and the scientific rationale behind the experimental techniques used for their determination.
Core Physicochemical Properties
A summary of the key physical and chemical identifiers for tert-butyl (3-fluoro-2-formylphenyl)carbamate is presented below.
| Property | Value | Source(s) |
| CAS Number | 1086392-03-1 | [1][2][4] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2][4] |
| Molecular Weight | 239.24 g/mol | [1][4] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥96% (typical commercial grade) | [2] |
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of tert-butyl (3-fluoro-2-formylphenyl)carbamate rely on a suite of spectroscopic techniques. Below, we discuss the expected spectral features and the principles behind these analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For tert-butyl (3-fluoro-2-formylphenyl)carbamate, both ¹H and ¹³C NMR would be essential for confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the phenyl ring, with the fluorine atom influencing the chemical shifts and coupling constants of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbon of the carbamate, the aldehyde carbon, the carbons of the phenyl ring (with C-F coupling), and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl (3-fluoro-2-formylphenyl)carbamate would be expected to exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of both the carbamate and the aldehyde, and C-F and C-H stretches.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl (3-fluoro-2-formylphenyl)carbamate, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the tert-butyl group or other neutral fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]
Thermal and Solubility Properties
Melting Point
Solubility
The solubility of tert-butyl (3-fluoro-2-formylphenyl)carbamate in various solvents is a crucial parameter for its use in chemical reactions and for its purification. Based on its structure, it is anticipated to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes may be limited, and it is expected to be poorly soluble in water.
Experimental Methodologies: A Practical Guide
The determination of the physical properties discussed above requires specific experimental protocols. This section provides an overview of the standard methodologies.
Workflow for Physicochemical Characterization
Caption: A typical workflow for the comprehensive physical and chemical characterization of a synthetic intermediate.
Step-by-Step Protocols
Melting Point Determination:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly and steadily.
-
The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point.
Solubility Assessment:
-
A small, accurately weighed amount of the compound is added to a known volume of a specific solvent in a vial.
-
The mixture is agitated at a constant temperature.
-
Visual observation is used to determine if the solid dissolves completely.
-
If the solid dissolves, more solute is added until saturation is reached. The solubility can then be quantified.
Safety and Handling
While a specific safety data sheet (SDS) for tert-butyl (3-fluoro-2-formylphenyl)carbamate is not detailed in the provided search results, general precautions for handling fine chemicals should be observed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion: A Versatile Tool for Chemical Innovation
Tert-butyl (3-fluoro-2-formylphenyl)carbamate is a valuable and versatile building block in the arsenal of the medicinal and synthetic chemist. A thorough understanding of its physical properties is the foundation for its successful application in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of these properties and the experimental methodologies used to determine them, empowering researchers to utilize this important chemical tool with confidence and precision.
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of Substituted Quinolines via Friedländer Annulation using tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Introduction: The Strategic Importance of the Friedländer Annulation
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, stands as a cornerstone in the synthesis of quinoline derivatives.[1][2][3][4] First reported by Paul Friedländer in 1882, this reaction offers a direct and versatile route to the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[3][5] Quinolines are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities such as antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[6] The adaptability of the Friedländer synthesis to various substrates and reaction conditions has cemented its importance in modern drug discovery and development. This application note provides a detailed protocol and mechanistic insights for the Friedländer annulation utilizing tert-butyl (3-fluoro-2-formylphenyl)carbamate, a substrate poised to yield highly functionalized fluoroquinolines.
Mechanistic Pathways and Key Considerations
The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the specific reactants and catalytic conditions employed.[7]
-
Aldol Condensation Pathway: This pathway commences with an aldol condensation between the 2-aminoaryl aldehyde and the active methylene compound. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline product.[7][8]
-
Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde and the amino group of a reaction partner, or in this case, an intramolecular rearrangement preceding condensation. This is then followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final quinoline.[7]
The choice of catalyst is a critical parameter in the Friedländer annulation. The reaction can be promoted by acids (both Brønsted and Lewis acids), bases, or conducted under neutral conditions at elevated temperatures.[9][10] Common catalysts include p-toluenesulfonic acid, trifluoroacetic acid, iodine, and various metal salts.[7] The use of the tert-butyl (3-fluoro-2-formylphenyl)carbamate starting material introduces a key consideration: the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. Strongly acidic conditions could lead to premature deprotection of the amine, potentially leading to side reactions. Therefore, careful selection of a mild catalyst is paramount for a successful transformation. The presence of the electron-withdrawing fluorine atom on the phenyl ring can also influence the reactivity of the aldehyde group.
Experimental Protocol
This protocol details the synthesis of a substituted quinoline via the Friedländer annulation of tert-butyl (3-fluoro-2-formylphenyl)carbamate with a generic ketone containing an α-methylene group (e.g., acetone for simplicity in this example).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl (3-fluoro-2-formylphenyl)carbamate | ≥95% | BLDpharm[11] | Store at 4°C |
| Acetone | ACS Grade | Sigma-Aldrich | Used in excess as both reactant and solvent |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98% | Sigma-Aldrich | Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup |
| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich | For drying |
| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Round-bottom flask | 50 mL | N/A | |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Heating mantle | N/A | N/A | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | For reaction monitoring |
Reaction Workflow
Caption: Experimental workflow for the Friedländer annulation.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq), acetone (20 eq, serving as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour. Use a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate) to develop the TLC plate and visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.[10]
-
Solvent Removal: Remove the excess acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst, followed by brine (15 mL).[10]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted quinoline.[10]
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product yield | Ineffective catalyst | Consider screening other mild acid catalysts such as indium(III) triflate or scandium(III) triflate.[12] Alternatively, a base-catalyzed approach using a non-nucleophilic base like DBU could be explored. |
| Low reaction temperature | If using a higher boiling ketone, ensure the reaction temperature is sufficient for the condensation to occur. Microwave irradiation can also be a highly effective method to accelerate the reaction.[13] | |
| Boc-deprotection | Catalyst is too acidic | Use a milder Lewis acid catalyst or consider a catalyst-free approach at a higher temperature.[6] |
| Formation of side products | Aldol self-condensation of the ketone | This is more prevalent under strongly basic conditions.[5] Using an excess of the ketone can help to favor the desired reaction. |
Conclusion
The Friedländer annulation remains a powerful and adaptable tool for the synthesis of substituted quinolines. The protocol outlined in this application note provides a robust starting point for the reaction of tert-butyl (3-fluoro-2-formylphenyl)carbamate with active methylene compounds. Careful consideration of the catalyst and reaction conditions is crucial to ensure a high yield of the desired product while preserving the acid-sensitive Boc protecting group. The resulting fluorinated quinoline derivatives are valuable scaffolds for further elaboration in drug discovery and materials science research.
References
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Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2023, October 18). Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. (2022, June 27). Retrieved from [Link]
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Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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Friedländer Quinoline Synthesis | springerprofessional.de. (n.d.). Retrieved from [Link]
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The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]
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Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - ResearchGate. (2020, November 12). Retrieved from [Link]
-
The Friedl??nder Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]
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Concerning the mechanism of the Friedl??nder quinoline synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]
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Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2025, August 10). Retrieved from [Link]
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Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]
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(PDF) SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS FROM 2-AMINOBENZHYDRAZIDE - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009, December 11). Retrieved from [Link]
-
Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities - ResearchGate. (2024, March 7). Retrieved from [Link]
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Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Retrieved from [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved from [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023, June 13). Retrieved from [Link]
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Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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The Strategic Utility of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. Among these, tert-Butyl (3-fluoro-2-formylphenyl)carbamate has emerged as a key intermediate, offering a unique combination of functionalities that are highly sought after in the construction of complex heterocyclic scaffolds. Its structure, featuring a Boc-protected aniline, an ortho-formyl group, and a fluorine substituent, provides a powerful platform for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable reagent, tailored for researchers, scientists, and drug development professionals.
The strategic placement of the functional groups in tert-Butyl (3-fluoro-2-formylphenyl)carbamate is central to its utility. The ortho-amino aldehyde (unveiled after deprotection) is a classic precursor for various cyclization reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of masking the nucleophilic amine during initial synthetic steps, and its facile removal under acidic conditions allows for a controlled and sequential reaction cascade.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 1086392-03-1 | [1] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [1] |
| Molecular Weight | 239.24 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF. | General chemical knowledge |
| Storage | Store in a cool, dry place away from light and moisture. | General chemical handling |
Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds
The primary application of tert-Butyl (3-fluoro-2-formylphenyl)carbamate lies in its ability to serve as a precursor to a variety of heterocyclic systems that form the core of numerous approved drugs and clinical candidates. The ortho-formyl and protected amino functionalities are perfectly poised for intramolecular cyclization reactions, leading to the efficient construction of quinoline and quinazoline scaffolds.
Synthesis of Fluorinated Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and straightforward method for the construction of quinolines, which are prevalent in a wide range of biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors.[2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
The general workflow for the synthesis of a fluorinated quinoline using tert-Butyl (3-fluoro-2-formylphenyl)carbamate involves a two-step process: Boc deprotection followed by the Friedländer cyclization.
Caption: General workflow for fluoroquinoline synthesis.
Protocol 1: Synthesis of a 6-Fluoro-quinoline Derivative
This protocol outlines the synthesis of a substituted 6-fluoro-quinoline from tert-Butyl (3-fluoro-2-formylphenyl)carbamate and a suitable ketone.
Step 1: Boc Deprotection to yield 2-Amino-3-fluorobenzaldehyde
-
Rationale: The Boc group is readily cleaved under acidic conditions, unmasking the amine functionality required for the subsequent cyclization.[4][5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.
-
Procedure:
-
Dissolve tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the careful addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 2-amino-3-fluorobenzaldehyde, which can often be used in the next step without further purification.
-
Step 2: Friedländer Annulation
-
Rationale: The condensation of the in situ generated 2-amino-3-fluorobenzaldehyde with a ketone containing an α-methylene group, such as acetylacetone, will lead to the formation of the corresponding quinoline. The reaction can be catalyzed by either acid or base.[2][6]
-
Procedure:
-
To a solution of crude 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol (15 mL/mmol), add acetylacetone (1.1 eq).
-
Add a catalytic amount of a base, such as 10% aqueous NaOH (0.2 eq), or an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the reaction mixture at reflux (approximately 80 °C) for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 6-fluoro-quinoline derivative.
-
Synthesis of Fluorinated Quinazolines: Core Scaffolds of Kinase Inhibitors
Quinazolines are another class of privileged heterocyclic scaffolds found in numerous clinically approved drugs, particularly in the realm of oncology.[1][7] Many epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) inhibitors feature a quinazoline core.[8][9][10] The synthesis of quinazolines can be achieved through the reaction of a 2-aminobenzaldehyde with a source of nitrogen and a one-carbon unit.
Caption: General workflow for fluoroquinazoline synthesis.
Protocol 2: Synthesis of a 7-Fluoro-quinazoline Derivative
This protocol describes a potential route to a 7-fluoro-quinazoline derivative from tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Step 1: Boc Deprotection
-
Follow the procedure outlined in Protocol 1, Step 1.
Step 2: Quinazoline Synthesis
-
Rationale: The reaction of 2-amino-3-fluorobenzaldehyde with an ammonium source, such as ammonium acetate, and another aldehyde under oxidative conditions can lead to the formation of a 2,4-disubstituted quinazoline. Molecular iodine can serve as a mild and effective oxidant in this transformation.
-
Procedure:
-
In a round-bottom flask, combine crude 2-amino-3-fluorobenzaldehyde (1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 1.2 eq), and ammonium acetate (3.0 eq) in ethanol (20 mL/mmol).
-
Add molecular iodine (I₂) (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired 7-fluoro-quinazoline derivative.
-
Expert Insights and Causality in Experimental Design
-
Choice of Boc Protecting Group: The Boc group is favored due to its stability in a wide range of reaction conditions, including those involving organometallics and mild bases, while being readily cleavable under acidic conditions that are often compatible with downstream reaction steps.[5]
-
The Role of the Fluoro Substituent: The introduction of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can block metabolic sites, increase binding affinity through favorable interactions with the target protein, and modulate the pKa of nearby functional groups.
-
Orthogonality in Synthesis: The use of tert-Butyl (3-fluoro-2-formylphenyl)carbamate allows for an orthogonal synthetic strategy. For instance, the formyl group can be reacted first, while the amine remains protected. Subsequent deprotection then allows for further functionalization of the amine.
Self-Validating Systems in Protocols
Each protocol is designed to be self-validating through in-process controls:
-
Reaction Monitoring: The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any potential side products.
-
Spectroscopic Characterization: The identity and purity of the intermediates and final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a protected amine, a reactive aldehyde, and a strategically placed fluorine atom provides an efficient entry point for the synthesis of complex and biologically relevant heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the development of novel and improved therapeutics.
References
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. (2022).
- Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., ... & Tang, J. (2012). Synthesis of quinolines via Friedländer reaction in water and under catalyst-free conditions. Synthesis, 44(03), 389-392.
- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. BMC Chemistry, 16(1), 1-11. (2022).
- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2481. (2022).
- 1086392-03-1 | tert-Butyl (3-fluoro-2-formylphenyl)
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. (2009).
- The Development of BTK Inhibitors: A Five-Year Upd
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(5), 1-13. (2022).
- Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(19), 9173-9200. (2016).
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(19), 5894. (2021).
- Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 86(23), 16482-16493. (2021).
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 581-592. (2020).
- Bruton's TK inhibitors: structural insights and evolution of clinical candidates. Future Medicinal Chemistry, 6(1), 57-73. (2014).
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Application Notes and Protocols for Monitoring Reactions with tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Introduction: The Strategic Importance of a Versatile Building Block
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a key intermediate in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique trifunctional architecture—a Boc-protected amine, a reactive aldehyde, and a fluorinated aromatic ring—makes it a valuable synthon for constructing complex molecular scaffolds. The Boc (tert-butyloxycarbonyl) group offers a stable yet readily cleavable protecting group for the aniline nitrogen, allowing for selective reactions at other sites. The aldehyde functionality serves as a versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations. Finally, the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final product, such as metabolic stability and binding affinity.
Given its role as a critical precursor, the ability to accurately monitor reactions involving tert-Butyl (3-fluoro-2-formylphenyl)carbamate is paramount for process optimization, yield maximization, and impurity profiling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective analytical methods for real-time and offline monitoring of key transformations involving this versatile intermediate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Common Synthetic Transformations and Monitoring Strategies
The reactivity of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is dictated by its three principal functional groups. The choice of analytical technique is intrinsically linked to the specific transformation being monitored.
Reductive Amination of the Aldehyde Group
This is one of the most common reactions involving the title compound, where the formyl group is converted to an amine. This reaction is typically performed using a reducing agent such as sodium borohydride or through catalytic hydrogenation.
-
Reaction Scheme:
-
tert-Butyl (3-fluoro-2-formylphenyl)carbamate + R-NH₂ → Imine Intermediate
-
Imine Intermediate + Reducing Agent → tert-Butyl (3-fluoro-2-((R-amino)methyl)phenyl)carbamate
-
-
Analytical Challenges: Monitoring the consumption of the starting aldehyde, the transient imine intermediate, and the formation of the amine product. The polarity of the molecules changes significantly throughout the reaction.
-
Recommended Monitoring Techniques: HPLC-UV/MS, ¹H and ¹⁹F NMR.
Suzuki-Miyaura Cross-Coupling Reactions
While less common for this specific molecule which lacks a typical leaving group for Suzuki coupling, the carbamate itself can be a challenging coupling partner under certain conditions. More frequently, the molecule might be modified to introduce a leaving group (e.g., triflate) para to the fluorine, or the Boc group could be removed and the resulting amine converted to a diazonium salt for subsequent coupling. For the purpose of this guide, we will consider a hypothetical Suzuki coupling where a suitable leaving group is present.
-
Analytical Challenges: Monitoring the consumption of the aryl halide/triflate, the boronic acid/ester, and the formation of the biaryl product. The reaction mixture will contain the catalyst, ligands, and base, which can interfere with analysis.
-
Recommended Monitoring Techniques: HPLC-UV/MS, ¹⁹F NMR.
Synthesis of Quinazolines and Other Heterocycles
The ortho-relationship of the formyl group and the protected amine makes this molecule an excellent precursor for the synthesis of quinazolines and related heterocyclic systems. This typically involves the deprotection of the Boc group followed by condensation with an appropriate nitrogen-containing reagent.
-
Reaction Scheme (Post-Deprotection):
-
2-Amino-3-fluorobenzaldehyde + Amidine/Amide source → Substituted Quinazoline
-
-
Analytical Challenges: Monitoring the deprotection of the Boc group, the consumption of the resulting amino-aldehyde, and the formation of the heterocyclic product. The products are often aromatic and UV-active.
-
Recommended Monitoring Techniques: HPLC-UV/MS, ¹H NMR.
Deprotection of the Boc Group
The removal of the Boc protecting group is a common step to unmask the aniline functionality for further elaboration. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid).[1]
-
Reaction Scheme:
-
tert-Butyl (3-fluoro-2-formylphenyl)carbamate + Acid → 2-Amino-3-fluorobenzaldehyde + Isobutylene + CO₂
-
-
Analytical Challenges: Monitoring the disappearance of the starting material and the appearance of the free amine. The product is significantly more polar.
-
Recommended Monitoring Techniques: HPLC-UV/MS, ¹H NMR.
Analytical Methodologies and Protocols
The following sections provide detailed protocols and the rationale behind their application for monitoring reactions with tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For the analysis of reactions involving tert-Butyl (3-fluoro-2-formylphenyl)carbamate, reversed-phase HPLC with UV detection is the most common and effective approach. Coupling with a mass spectrometer (LC-MS) provides additional confirmation of peak identities.[2][3][4]
Rationale for HPLC in Reaction Monitoring
-
Versatility: HPLC can separate a wide range of compounds with varying polarities, making it ideal for tracking reactants, intermediates, products, and byproducts in a single run.
-
Quantitative Analysis: With proper calibration, HPLC provides accurate quantification of all components, allowing for the determination of reaction kinetics, conversion, and yield.
-
UV Detection: The aromatic nature of the starting material and most of the expected products ensures strong UV absorbance, leading to high sensitivity.
-
LC-MS Compatibility: The ability to couple HPLC with mass spectrometry allows for unambiguous peak identification, which is crucial for understanding complex reaction mixtures and identifying unknown impurities.[2][3]
Experimental Protocol: HPLC-UV/MS
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents further reaction and precipitates any incompatible salts.
-
Vortex the sample thoroughly.
-
If necessary, centrifuge the sample to pellet any solid material.
-
Transfer the supernatant to an HPLC vial for analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for a wide range of polarities. The shorter column length allows for faster analysis times, which is ideal for reaction monitoring. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for separating compounds with a wide range of polarities. This can be optimized for specific reactions. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | Dependent on the concentration of the reaction mixture. |
| UV Detection | 254 nm and Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment. |
| MS Detector (Optional) | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for the analysis of small organic molecules. Positive mode is generally effective for carbamates and amines. |
| MS Scan Range | m/z 100-500 | This range will cover the molecular weights of the starting material, expected products, and common byproducts. |
Data Analysis:
-
Qualitative: Identify peaks based on their retention times and, if using MS, their mass-to-charge ratios. The expected m/z for the protonated starting material [M+H]⁺ is 240.2.
-
Quantitative: Determine the relative peak areas of the starting material, intermediates, and products to monitor the reaction progress over time. For accurate yield determination, a calibration curve with a known standard is required.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture.[5] For tert-Butyl (3-fluoro-2-formylphenyl)carbamate, both ¹H and ¹⁹F NMR are highly informative.
Rationale for NMR in Reaction Monitoring
-
Structural Information: NMR provides unambiguous structural information, allowing for the positive identification of reactants, intermediates, and products without the need for reference standards.
-
Quantitative Analysis (qNMR): NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[6][7] This allows for the determination of molar ratios and in-situ yields without calibration curves, by integrating signals against an internal standard.
-
Non-Invasive: Samples can often be analyzed directly without extensive workup. In-situ monitoring using flow-NMR is also possible.
-
¹⁹F NMR Advantage: The fluorine atom in the starting material provides a unique spectroscopic handle. ¹⁹F NMR offers a wide chemical shift range, high sensitivity (100% natural abundance of ¹⁹F), and a lack of background signals, making it an excellent tool for selectively monitoring the consumption of the starting material and the formation of fluorinated products.[5][8]
Experimental Protocol: ¹H and ¹⁹F NMR
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR; α,α,α-trifluorotoluene for ¹⁹F NMR).
-
Transfer the solution to an NMR tube for analysis.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Spectrometer | 400 MHz or higher | 376 MHz (on a 400 MHz instrument) | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | CDCl₃, DMSO-d₆ | CDCl₃, DMSO-d₆ | Choice depends on the solubility of the reaction components. |
| Internal Standard | 1,3,5-trimethoxybenzene | α,α,α-trifluorotoluene | A non-reactive compound with sharp signals that do not overlap with the analytes. |
| Key Signals to Monitor | Aldehyde proton (~10 ppm), Boc protons (~1.5 ppm), aromatic protons (7-8 ppm) | Aromatic fluorine signal | The chemical shifts of these protons and the fluorine atom will change predictably as the reaction progresses. |
| Acquisition | 1D proton | 1D fluorine | Standard 1D experiments are usually sufficient for reaction monitoring. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing nucleus | 5 x T₁ of the slowest relaxing nucleus | Crucial for accurate quantification. A longer delay ensures complete relaxation of the nuclei between scans. |
Data Analysis:
-
Qualitative: Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product(s). For example, in a reductive amination, the aldehyde proton signal at ~10 ppm will disappear, and new signals for the newly formed methylene and N-H protons will appear.
-
Quantitative (in-situ yield):
-
Integrate the area of a well-resolved signal for the product.
-
Integrate the area of a signal from the internal standard.
-
Calculate the molar ratio using the following formula:
(Integral of Product / # of Protons) / (Integral of Standard / # of Protons) = Moles of Product / Moles of Standard
-
From this, the in-situ yield can be determined.
-
Method 3: Mass Spectrometry (MS) for Reaction Monitoring
Direct-injection mass spectrometry can be a rapid method for monitoring reaction progress, especially when coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). This approach is particularly useful for a quick assessment of the presence of starting materials and products.
Rationale for Direct-Injection MS
-
Speed: Analysis can be performed in under a minute, providing near real-time feedback on the reaction status.
-
Sensitivity: MS is highly sensitive and can detect low-level intermediates and byproducts.
-
No Chromatography Needed: For simple reaction mixtures where the components have different masses, chromatographic separation may not be necessary for qualitative monitoring.
Experimental Protocol: Direct-Injection ESI-MS
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
Dilute the aliquot significantly in a solvent suitable for electrospray (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Infuse the diluted sample directly into the mass spectrometer using a syringe pump.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Quadrupole or Ion Trap | These are robust and relatively simple instruments suitable for routine reaction monitoring. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺, making it easy to identify the components of the reaction mixture. |
| Infusion Rate | 5-10 µL/min | A slow and steady flow rate is required for stable spray and signal. |
| Scan Range | m/z 100-500 | To cover the expected mass range of reactants and products. |
Data Analysis:
-
Monitor the intensity of the ion corresponding to the starting material (m/z 240.2 for [M+H]⁺) and the ion(s) corresponding to the product(s). The relative intensities will indicate the progress of the reaction.
Visualization of Analytical Workflows
General Workflow for Reaction Monitoring
Caption: General workflow for monitoring reactions involving tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Best Practices
The successful synthesis and development of processes involving tert-Butyl (3-fluoro-2-formylphenyl)carbamate rely heavily on robust analytical monitoring. The choice of analytical technique should be guided by the specific requirements of the study.
-
For routine reaction monitoring and quantitative analysis , HPLC-UV is often the method of choice due to its balance of speed, resolution, and quantitative accuracy. Coupling with MS is highly recommended for unambiguous peak identification.
-
When structural confirmation of intermediates and products is critical , or when reference standards are unavailable, NMR spectroscopy is unparalleled. The use of ¹⁹F NMR provides a clean and sensitive way to track the fate of the starting material.
-
For rapid, qualitative checks of reaction progress , direct-injection MS can provide valuable information in near real-time.
By implementing these detailed protocols and understanding the rationale behind method selection, researchers can gain deeper insights into their chemical processes, leading to the development of more efficient, robust, and scalable synthetic routes.
References
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
-
Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]
-
Knaus, T., Böhmer, W., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 453–463. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
N'Kontchou, G., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 217, 439-447. [Link]
-
Herbert, P., Santos, L., Bastos, M., Barros, P., & Alves, A. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Journal of Food Science, 67(5), 1616-1620. [Link]
-
Uchiyama, S., Sakamoto, H., Ohno, A., Inaba, Y., Nakagome, H., & Kunugita, N. (2012). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. The Analyst, 137(14), 3327-3333. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Shukla, K., & Singh, R. K. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3201. [Link]
-
Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5484–5494. [Link]
Sources
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- 2. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. magritek.com [magritek.com]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
The Strategic deployment of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global agricultural landscape continually demands innovations in crop protection to ensure food security amidst a growing population and evolving environmental challenges. A key strategy in the development of modern fungicides, herbicides, and insecticides is the incorporation of fluorine atoms into active pharmaceutical ingredients.[1] The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[2]
Within the diverse toolbox of fluorinated building blocks, tert-Butyl (3-fluoro-2-formylphenyl)carbamate stands out as a particularly valuable intermediate. Its structure is pre-functionalized with three key features for constructing complex heterocyclic scaffolds common in agrochemicals:
-
An ortho-fluorine substituent, poised to confer desirable physicochemical properties to the final product.
-
A reactive formyl (aldehyde) group , ready for participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
A Boc-protected amine , which allows for sequential and controlled reactions, ensuring regioselectivity and preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group is renowned for its stability under a range of conditions and its facile, clean removal under acidic conditions.
This application note provides a detailed exploration of the utility of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in the synthesis of a representative fluorinated quinazolinone, a class of compounds known for their broad-spectrum biological activities, including fungicidal properties.[3][4]
Application Profile: Synthesis of a Novel 8-Fluoroquinazolinone Fungicide Candidate
The ortho-disposed amino and formyl functionalities of tert-Butyl (3-fluoro-2-formylphenyl)carbamate make it an ideal precursor for the construction of quinazolinone heterocycles through cyclocondensation reactions.[5] The following section outlines a proven synthetic strategy to leverage this reactivity for the preparation of a novel 8-fluoroquinazolinone derivative with potential as a potent agricultural fungicide.
Scientific Rationale: A Stepwise Approach to Complexity
The synthetic pathway is designed to be robust, high-yielding, and amenable to scale-up. The Boc-protecting group on the aniline nitrogen is crucial for the initial step, preventing its premature reaction and directing the desired transformation. Subsequent deprotection unmasks the amine, setting the stage for the key cyclization event.
The chosen synthetic target, an 8-fluoro-2-substituted-quinazolin-4(3H)-one, is a scaffold of significant interest in agrochemical research. The fluorine at the 8-position can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved field performance.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to a novel 8-fluoroquinazolinone.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a candidate 8-fluoroquinazolinone fungicide.
Part 1: Oxidation of the Formyl Group
Objective: To convert the aldehyde functionality of the starting material into a carboxylic acid, a necessary precursor for the subsequent amidation reaction.
Protocol:
-
Dissolution: Dissolve tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq) in a suitable solvent such as a mixture of acetone and water (10:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO4, 1.5 eq) in water dropwise, maintaining the temperature below 5 °C. The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide.
-
Acidification and Extraction: Acidify the filtrate with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl (2-carboxy-3-fluorophenyl)carbamate.
| Parameter | Value | Rationale |
| Solvent | Acetone/Water | Co-solvent system to dissolve both the organic starting material and the inorganic oxidant. |
| Temperature | 0-5 °C | To control the exothermicity of the oxidation reaction and minimize side reactions. |
| Oxidant | KMnO4 | A strong and cost-effective oxidizing agent for the conversion of aldehydes to carboxylic acids. |
| Work-up | Reductive quench followed by extraction | To safely neutralize the excess oxidant and efficiently isolate the carboxylic acid product. |
Part 2: Amide Coupling
Objective: To form the amide bond between the newly synthesized carboxylic acid and a primary amine.
Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve tert-Butyl (2-carboxy-3-fluorophenyl)carbamate (1.0 eq), the desired primary amine (R-NH2, 1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Coupling Agent | HATU | A highly efficient peptide coupling reagent that minimizes racemization and promotes high yields. |
| Base | DIPEA | A hindered amine base that acts as a proton scavenger without interfering with the coupling reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. |
Part 3: Boc Deprotection and Cyclization
Objective: To remove the Boc protecting group and subsequently induce cyclization to form the quinazolinone ring system.
Protocol:
-
Deprotection: Dissolve the purified amide from Part 2 in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Cyclization: Dissolve the crude amino-amide intermediate in a solvent like anhydrous tetrahydrofuran (THF). Add a cyclizing agent such as triphosgene (0.5 eq) or carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final 8-fluoro-3-alkylquinazolin-2,4(1H,3H)-dione.
| Parameter | Value | Rationale |
| Deprotecting Agent | TFA | Provides clean and efficient removal of the Boc group under mild conditions. |
| Cyclizing Agent | Triphosgene/CDI | Effective reagents for the formation of the carbonyl groups in the quinazolinone ring. |
| Final Purification | Recrystallization/Chromatography | To obtain the final product with high purity suitable for biological screening. |
Conclusion and Future Outlook
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a versatile and strategically designed building block for the synthesis of novel agrochemicals. The presented synthetic route to a candidate 8-fluoroquinazolinone fungicide highlights the utility of its unique functional group arrangement. The Boc-protected amine allows for precise chemical manipulations, enabling the construction of complex heterocyclic systems in a controlled manner.
Further exploration of the reactivity of this intermediate, for instance, through reactions involving the formyl group such as Wittig-type reactions or reductive aminations, could open avenues to a wider array of potentially bioactive agrochemical scaffolds. The principles and protocols outlined in this application note serve as a robust foundation for researchers and drug development professionals in their quest for the next generation of effective and sustainable crop protection solutions.
References
- (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC - PubMed Central.
- Synthesis of some new benzoxazine derivatives of biological interest - ResearchGate.
- Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC - PubMed Central.
- Preparation of carbamates - Google Patents.
- New agrochemical formulations - Google Patents.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI.
- Method for preparation of fungicides combination and its usage - Google Patents.
- Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed.
- Synthesis and bioactivities of quinazoline derivatives - PMC - PubMed Central.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH.
- Enhancing Crop Protection: The Impact of 2-Fluorobenzaldehyde in Pesticide Synthesis.
- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI.
- Synthesis and bioactivities of quinazoline derivatives - PMC - PubMed Central.
- Synthesis, Characterization and Properties of Tert‐Butyl‐Terminated Fluorinated Hyperbranched Benzoxazines | Request PDF - ResearchGate.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - Brieflands.
Sources
Troubleshooting & Optimization
low yield in tert-Butyl (3-fluoro-2-formylphenyl)carbamate Friedländer reaction
Topic: Troubleshooting Low Yield in the Friedländer Reaction of tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Welcome to the Technical Support Center for advanced synthetic methodologies. As Senior Application Scientists, we understand that even well-established reactions can present significant challenges with complex substrates. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address low yields specifically encountered during the Friedländer synthesis of quinolines using tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Introduction: The Challenge of a Deactivated and Hindered Substrate
The Friedländer synthesis is a powerful and direct method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[1][2] However, the reaction's success is highly dependent on the electronic and steric nature of the substituents on the aromatic ring.
The substrate, tert-Butyl (3-fluoro-2-formylphenyl)carbamate, presents a classic case of a challenging starting material due to two primary factors:
-
Electronic Deactivation: The fluorine atom at the 3-position is a potent electron-withdrawing group. This effect reduces the nucleophilicity of the aniline nitrogen, slowing down the initial condensation steps (either Schiff base formation or Michael-type addition) which are often rate-limiting.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group is adjacent to the reacting formyl group. This steric congestion can impede the approach of the enolate from the ketone partner, hindering the crucial C-C bond formation.
This guide will systematically address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols to enhance your reaction yield.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues you may be encountering.
Q1: My reaction yield is consistently below 30%. What are the most probable causes related to my specific substrate?
Low conversion is the most common issue with this substrate. The root causes are almost always tied to the electronic deactivation and steric hindrance mentioned previously. Let's break down the analysis.
Core Problem Analysis:
-
Reduced Nucleophilicity: The electron-withdrawing effect of the fluorine atom makes the amino group a weaker nucleophile. This slows the initial attack on the carbonyl of your ketone partner (in the Schiff base pathway) or the attack on the α,β-unsaturated carbonyl intermediate (in the aldol pathway).
-
Poor Enolate/Enamine Formation: If using a base catalyst, the equilibrium for enolate formation from your ketone partner might not be favorable under the chosen conditions. Similarly, acid-catalyzed enamine formation can be sluggish.
-
Acid-Sensitivity of the Boc Group: Many traditional Friedländer conditions use strong Brønsted or Lewis acids at high temperatures.[1][3][4] These conditions can partially or fully cleave the Boc-protecting group, leading to a mixture of products or polymerization of the resulting free amine.
-
Competing Side Reactions: Under basic conditions, the ketone reactant can undergo self-condensation (an aldol reaction), consuming the starting material and reducing the yield of the desired quinoline.[4][5]
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Q2: I'm using a standard acid catalyst like p-TsOH and getting a complex mixture. What is happening?
This is likely due to the acid lability of the Boc group. While p-toluenesulfonic acid is effective for many Friedländer reactions, its strength, especially at elevated temperatures, can be detrimental here.
Mechanistic Insight: The Boc group is cleaved under acidic conditions to release isobutylene and carbon dioxide, exposing the free amine. This newly formed primary amine can then undergo undesired side reactions.
Recommended Actions:
-
Switch to Milder Lewis Acids: Lewis acids activate the carbonyl group of the ketone partner without being as harsh on the Boc group. A screening of various Lewis acids is highly recommended. Indium(III) triflate (In(OTf)₃) has been shown to be particularly effective and selective for the Friedländer product in complex cases.[6]
-
Consider Base Catalysis: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[11.7.1]undec-7-ene (DBU) can promote the reaction by facilitating the formation of the ketone enolate, avoiding acidic conditions entirely.[1]
-
Temperature Control: If you must use an acid catalyst, perform the reaction at the lowest possible temperature that still allows for conversion. Monitor progress closely by TLC or LC-MS.
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
| Catalyst Type | Examples | Advantages for this Substrate | Potential Drawbacks |
| Brønsted Acids | p-TsOH, H₂SO₄ | Strong activation of carbonyl | High risk of Boc cleavage , side reactions.[3] |
| Lewis Acids | In(OTf)₃, Sc(OTf)₃, ZnCl₂ | Milder on acid-sensitive groups, high efficiency.[6] | Can require anhydrous conditions, cost. |
| Bases | KOtBu, DBU, Piperidine | Avoids Boc cleavage completely. | Can promote ketone self-condensation.[7] |
| Modern/Heterogeneous | Nafion NR50, Iodine | Reusability, often milder conditions, simple workup.[3][8] | May require specific conditions (e.g., microwave). |
Q3: How can I minimize the self-condensation of my ketone partner?
Ketone self-condensation is a significant issue, particularly under strong base catalysis.[4]
Strategy: The key is to control the concentration of the reactive enolate.
-
Slow Addition: Instead of adding all reagents at once, slowly add the ketone to a solution of the tert-Butyl (3-fluoro-2-formylphenyl)carbamate and the catalyst. This keeps the instantaneous concentration of the ketone low, favoring the cross-condensation over self-condensation.
-
Use of an Imine Analogue: To completely avoid ketone self-reaction under basic conditions, one can pre-form the imine of the 2-aminoaryl aldehyde.[1] However, this adds an extra step to the synthesis.
Experimental Protocols
Here are detailed protocols for promising optimization strategies.
Protocol 1: Microwave-Assisted Synthesis using a Solid Acid Catalyst
Microwave irradiation can often provide the necessary activation energy for difficult reactions in a very short time, minimizing thermal degradation and side reactions.[8]
Materials:
-
tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq)
-
α-Methylene ketone (e.g., Acetophenone) (1.2 eq)
-
Nafion NR50 (10 mol%)
-
Ethanol (5 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To the microwave reaction vial, add tert-Butyl (3-fluoro-2-formylphenyl)carbamate, acetophenone, Nafion NR50, and ethanol.
-
Seal the vial tightly with a cap.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes. Maintain constant stirring.
-
Monitor the reaction progress by TLC or LC-MS after an initial 10-minute interval.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter off the Nafion catalyst (it can be washed, dried, and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the desired quinoline.
Protocol 2: Lewis Acid Catalysis under Anhydrous Conditions
This protocol uses a mild Lewis acid to avoid Boc-group cleavage.
Materials:
-
tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq)
-
α-Methylene ketone (e.g., Cyclohexanone) (1.2 eq)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
Set up the flask under a nitrogen atmosphere and ensure all glassware is oven-dried.
-
Add tert-Butyl (3-fluoro-2-formylphenyl)carbamate, anhydrous toluene, and cyclohexanone to the flask.
-
Add In(OTf)₃ to the stirring solution.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-12 hours.
-
Monitor the reaction by TLC. The formation of a new, more fluorescent spot is indicative of the quinoline product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify via column chromatography.
Frequently Asked Questions (FAQs)
Q: What is the accepted mechanism for the Friedländer Reaction?
There are two primary mechanistic pathways, and the operative one can depend on the specific reaction conditions (acid vs. base catalysis).[3]
-
Aldol-First Pathway: This is favored under many conditions. It begins with an intermolecular aldol condensation between the 2-aminoaryl aldehyde and the enolate/enamine of the ketone partner.[9] This is followed by a rapid cyclization (intramolecular Schiff base formation) and subsequent dehydration to form the aromatic quinoline ring.[3][9]
-
Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the 2-amino group and the ketone partner.[3] This is followed by an intramolecular aldol-type reaction and dehydration to yield the final product.
Friedländer Reaction Mechanism
Caption: The two primary pathways of the Friedländer reaction.
Q: Could I run this reaction without any catalyst?
Yes, catalyst-free conditions have been developed, often relying on "green" solvents like water or solvent-free conditions at high temperatures.[7][10] For example, heating the reactants in water at 70-100 °C can sometimes be highly effective.[10] Water's high polarity can enhance reaction rates, and this approach completely avoids issues with catalyst cost, removal, and acid/base sensitivity.[10] This is certainly a viable avenue to explore for your specific substrate.
Q: Are there alternatives to the Friedländer synthesis for making this type of quinoline?
Yes, several other named reactions exist for quinoline synthesis, such as the Combes, Doebner-von Miller, and Skraup syntheses.[1][11] However, these typically start from anilines without the ortho-carbonyl group and often require very harsh conditions, making them less suitable for a substrate with a sensitive Boc-protecting group. For pre-functionalized 2-aminoaryl aldehydes, the Friedländer annulation remains one of the most direct and atom-economical methods.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
-
National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. PMC. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (3-fluoro-2-formylphenyl)carbamate Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the intramolecular cyclization of tert-butyl (3-fluoro-2-formylphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. We will delve into the mechanistic underpinnings, provide robust troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols to help you achieve optimal results in your synthesis.
Introduction: The Chemistry and Its Challenges
The intramolecular cyclization of tert-butyl (3-fluoro-2-formylphenyl)carbamate is a key transformation for synthesizing fluorinated quinazolinone scaffolds, which are privileged structures in medicinal chemistry. The reaction involves an acid-catalyzed nucleophilic attack of the carbamate nitrogen onto the adjacent formyl group, followed by dehydration to form the heterocyclic ring.
While conceptually straightforward, this reaction presents several challenges:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring and reduces the nucleophilicity of the carbamate nitrogen, potentially slowing down the cyclization step.
-
Protecting Group Lability: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under the acidic conditions required for the cyclization, leading to potential side products.
-
Reaction Equilibrium: The cyclization is often a reversible process, requiring specific strategies to drive it towards the product.
This guide provides the expertise and field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of this cyclization reaction?
The primary product is 8-fluoro-2,4-dihydro-1H-benzo[d][1][2]oxazin-4-one , formed after the initial cyclization and subsequent loss of isobutene and carbon dioxide from the Boc-protected intermediate under thermal or strong acidic conditions, or a Boc-protected dihydroquinazolinone intermediate that can be isolated under milder conditions. The reaction proceeds via an intramolecular electrophilic substitution mechanism.
Q2: What is the general mechanism of the cyclization?
The reaction is typically initiated by an acid catalyst (Brønsted or Lewis acid) that activates the formyl (aldehyde) group, making it more electrophilic. The nitrogen atom of the carbamate then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This forms a cyclic hemiaminal intermediate, which subsequently dehydrates to yield an iminium ion. The final product is formed after tautomerization and potential deprotection, depending on the reaction conditions.
Caption: Proposed mechanism for the acid-catalyzed cyclization.
Q3: How does the fluorine substituent impact the reaction?
The fluorine atom is strongly electron-withdrawing. This has two main consequences:
-
Reduced Nucleophilicity: It decreases the electron density on the carbamate nitrogen, making it a weaker nucleophile. This can make the key ring-forming step more difficult, often requiring more forcing conditions (higher temperature or stronger acid) compared to non-fluorinated analogues.
-
Ring Deactivation: It deactivates the benzene ring towards electrophilic aromatic substitution, although this is less critical for the primary cyclization pathway described.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q: My reaction is sluggish or shows no conversion to the desired product. What should I do?
This is the most common issue, often stemming from insufficient activation of the electrophile or low nucleophilicity of the carbamate.
Potential Cause 1: Insufficient Activation of the Formyl Group The formyl group must be sufficiently electrophilic to be attacked by the weakly nucleophilic carbamate. If your catalyst is too mild, the reaction will not proceed.
-
Solution: Screen a panel of Brønsted and Lewis acids of varying strengths. Start with milder acids and progress to stronger ones if no conversion is observed. Monitor the reaction for both product formation and decomposition of the starting material.
| Catalyst Type | Examples | Typical Conditions | Rationale & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA), Polyphosphoric acid (PPA) | 0.1-1.0 equiv. in Toluene or DCM, RT to reflux | p-TsOH is a good starting point. TFA is stronger but may cause Boc cleavage. PPA is a powerful dehydrating agent, effective for difficult cyclizations[3]. |
| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Scandium(III) triflate (Sc(OTf)₃), Tin(IV) chloride (SnCl₄) | 0.2-1.2 equiv. in an aprotic solvent (DCM, Dioxane), 0°C to reflux | Lewis acids strongly coordinate to the carbonyl oxygen, enhancing electrophilicity[4]. Sc(OTf)₃ is often effective and can be used in catalytic amounts. |
Potential Cause 2: Inappropriate Solvent Choice The solvent can significantly impact reaction rates by affecting substrate solubility and the activity of the acid catalyst.
-
Solution: Experiment with different solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points. If solubility is an issue, more polar aprotic solvents like acetonitrile or dioxane can be tested. For reactions involving water removal, toluene with a Dean-Stark apparatus is the standard choice.
Q: I am getting a good conversion, but my yield is low due to the formation of multiple side products. How can I improve selectivity?
Side product formation is typically related to the harshness of the reaction conditions.
Potential Cause 1: Cleavage of the Boc Protecting Group The Boc group is designed to be removed by acid. If the conditions are too harsh (strong acid, high temperature), you will form the deprotected aniline, which can lead to other undesired reactions.
-
Solution:
-
Use a Milder Acid: Switch from TFA or PPA to p-TsOH or a catalytic amount of a Lewis acid like Sc(OTf)₃.
-
Lower the Temperature: Run the reaction at room temperature or 0°C if possible, even if it requires a longer reaction time.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Potential Cause 2: Intermolecular Polymerization At high concentrations, the starting material can react with itself intermolecularly to form polymers instead of the desired cyclic product.
-
Solution: Employ high-dilution conditions. Intramolecular reactions are kinetically favored over intermolecular reactions at low concentrations[5]. Aim for a substrate concentration below 0.1 M, and ideally around 0.01-0.05 M for difficult cyclizations.
Caption: Troubleshooting flowchart for low yield optimization.
Q: The reaction seems to stop at partial conversion, and I recover significant starting material even after extended time. What is happening?
This often points to an equilibrium issue or catalyst deactivation.
-
Solution: Drive the Reaction Forward The cyclization produces one molecule of water. According to Le Châtelier's principle, removing water from the reaction mixture will shift the equilibrium towards the product.
-
Method: For reactions run in solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water. For other solvents like DCM or acetonitrile, add activated molecular sieves (3Å or 4Å) to the reaction flask. Ensure the sieves are properly activated by heating under vacuum before use.
-
Experimental Protocols
These protocols provide a starting point for your experiments. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Cyclization using p-TsOH
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (3-fluoro-2-formylphenyl)carbamate (1.0 equiv).
-
Solvent & Reagent Addition: Add anhydrous toluene to achieve a concentration of 0.1 M. Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Screening of Reaction Conditions
To optimize the reaction, it is crucial to systematically screen catalysts, solvents, and temperatures. The workflow below provides a logical progression for this process.
Caption: A systematic workflow for optimizing reaction conditions.
References
-
PubChem. tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate. National Center for Biotechnology Information. [Link]
-
Knight, D. W., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the Chemical Society, Perkin Transactions 1, (22), 2864-2871. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Xiang, J., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. Tetrahedron Letters, 59(35), 3465-3468. [Link]
-
Chemistry LibreTexts. Intramolecular Addition (Cyclization) Reactions. [Link]
-
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]
-
Reddy, C. R., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols. Organic & Biomolecular Chemistry, 19(24), 5349-5353. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
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- 1. PubChemLite - 144298-09-9 (C12H13F2NO3) [pubchemlite.lcsb.uni.lu]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in Acidic Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-Butyl (3-fluoro-2-formylphenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in modern organic synthesis, prized for its stability in basic and nucleophilic conditions. However, its inherent lability in acidic media presents specific challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the experimental nuances of handling this compound, ensuring the integrity of your synthetic pathways.
Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism of Boc group cleavage is the first step in troubleshooting its instability. The process is a classic acid-catalyzed hydrolysis of a carbamate.[2][3]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid.[4][5]
-
Carbocation Formation: This protonation weakens the carbonyl C-O bond, leading to the departure of the tertiary alkyl group as a highly stable tert-butyl cation.[4][5][6]
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][5]
-
Final State: In the acidic medium, the newly liberated amine is typically protonated, forming an ammonium salt.[5]
This process, while essential for intentional deprotection, can become a significant liability when the Boc group needs to remain intact during other acid-mediated transformations.
Caption: Acid-catalyzed cleavage of a Boc protecting group.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when working with tert-Butyl (3-fluoro-2-formylphenyl)carbamate under acidic conditions.
Issue 1: My Boc group is cleaving prematurely during a reaction or aqueous workup.
Question: I am running a reaction that requires a mild acidic environment, but I'm observing significant loss of the Boc group from my tert-Butyl (3-fluoro-2-formylphenyl)carbamate. How can I prevent this unintended deprotection?
Answer: This is a common challenge stemming from the inherent acid sensitivity of the Boc group.[6] The rate of cleavage is highly dependent on acid strength, temperature, and reaction time. Here are several strategies to mitigate premature deprotection:
-
Cause & Prevention:
-
Acid Selection: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) will rapidly cleave the Boc group, even at low temperatures.[3][7] If your reaction chemistry permits, switch to a milder acid. The goal is to find an acid strong enough to catalyze your desired reaction but too weak to significantly affect the Boc group under the reaction conditions.
-
Temperature Control: The rate of acid-catalyzed hydrolysis is temperature-dependent. Running your reaction at a lower temperature (e.g., 0 °C or below) can dramatically slow the rate of deprotection without significantly impacting many other acid-catalyzed processes.
-
Minimize Exposure Time: Plan your experiment to minimize the duration of exposure to the acidic medium. Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and proceed with quenching and workup as soon as the starting material is consumed.
-
Aqueous Workup: During workup, avoid washing with acidic aqueous solutions (e.g., pH < 4). Use neutral (water) or slightly basic (e.g., saturated sodium bicarbonate) solutions to wash your organic extracts and neutralize any residual acid.
-
Data Summary: Acid Selection for Boc Group Stability
| Acid | Typical Deprotection Conditions | Stability Recommendation for tert-Butyl (3-fluoro-2-formylphenyl)carbamate |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, 0 °C to RT, <1 hr | Avoid: Use only for intentional, complete deprotection. |
| Hydrochloric Acid (HCl) | 4M in Dioxane/EtOAc, 0 °C to RT | Avoid: Rapid cleavage is expected. |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions | Use with Caution: Milder than TFA/HCl, but can still cause slow cleavage.[8] |
| Acetic Acid (AcOH) | Often used as a solvent or co-solvent | Generally Safe: Typically does not cause significant deprotection at RT. |
| Citric Acid / Tartaric Acid | 10% Aqueous Solution | Generally Safe: Suitable for acidic washes during workup. |
Issue 2: During intentional deprotection, I'm getting low yields and multiple side products.
Question: I am using TFA to remove the Boc group to yield 2-amino-6-fluorobenzaldehyde, but my final product is impure and the yield is poor. What is causing these side reactions?
Answer: The culprit is very likely the tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[6] This reactive electrophile can cause unwanted side reactions, particularly the alkylation of nucleophilic sites on your starting material or product.[1][6] The electron-rich aromatic ring is a potential target for this side reaction.
-
Cause & Prevention:
-
t-Butyl Cation Scavenging: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your product, effectively trapping it before it can cause side reactions.[1]
-
Reaction Conditions: Performing the deprotection at a lower temperature (0 °C) can help control the reactivity of the t-butyl cation. Using the minimum effective concentration of acid can also be beneficial. Studies have suggested that Boc deprotection can have a second-order dependence on acid concentration, meaning that small changes in concentration can have a large effect on the reaction rate.[9]
-
Data Summary: Common Cation Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Use Case / Notes |
| Triethylsilane (TES) | 2-5% | Reduces the t-butyl cation to isobutane. Very effective. |
| Anisole | 5-10% | Traps the cation via Friedel-Crafts alkylation. |
| Thioanisole | 5-10% | Similar to anisole, often used for sulfur-containing compounds. |
| Water | 2-5% | Can act as a scavenger but may not be compatible with all reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for completely removing the Boc group from tert-Butyl (3-fluoro-2-formylphenyl)carbamate? A common and highly effective method is to treat the compound with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C to room temperature.[3][10] The reaction is typically complete within 30-60 minutes. It is highly recommended to include a scavenger like triethylsilane (5%) to prevent side reactions.
Q2: How can I monitor the progress of the deprotection reaction? Thin-Layer Chromatography (TLC) is the most convenient method.[11] Spot the reaction mixture against your starting material. The deprotected product (2-amino-6-fluorobenzaldehyde) is significantly more polar and will have a much lower Rf value (it will travel a shorter distance up the plate) than the Boc-protected starting material.
Q3: Are there any non-acidic methods to remove a Boc group? While acid-lability is the hallmark of the Boc group, thermal deprotection is also possible, often requiring high temperatures (>150 °C).[2][7] However, for a sensitive molecule like an aldehyde, these conditions are often too harsh and can lead to decomposition or side reactions. For this specific substrate, acidic methods remain the most practical approach.
Q4: What is an "orthogonal protection strategy," and when should I consider it? An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[12][13][14] For example, you might use an acid-labile Boc group alongside a base-labile Fmoc group or a group removed by hydrogenolysis (e.g., Cbz).[4] You should consider this strategy if you need to perform a strongly acidic reaction elsewhere in the molecule while keeping the amine protected. In such a case, protecting the amine with a group stable to acid (like Cbz or Fmoc) would be necessary.[12]
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes the intentional and complete removal of the Boc group.
Caption: Standard experimental workflow for Boc deprotection.
Step-by-Step Procedure:
-
Preparation: Dissolve tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.
-
Scavenger Addition: Add triethylsilane (1.5 equivalents) to the stirred solution.
-
Acid Addition: Slowly add a solution of 20-50% TFA in DCM (typically 10-20 equivalents of TFA relative to the substrate) dropwise to the reaction mixture. Caution: The reaction produces CO₂ gas; ensure the system is not sealed.[5]
-
Reaction: Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature over 30-60 minutes.
-
Monitoring: Check for the complete consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo).
-
Neutralization: Re-dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Then, wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-6-fluorobenzaldehyde, which can be purified further if necessary.
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot your starting material (SM) on the left of the line and a sample from your reaction mixture (Rxn) on the right.
-
Elution: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The solvent level must be below the pencil line.
-
Visualization: After the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates the reaction is proceeding.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Polymer Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
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- 2. scispace.com [scispace.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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Technical Support Center: Navigating Solubility Challenges with tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (3-fluoro-2-formylphenyl)carbamate. This guide is designed to provide practical, in-depth solutions to a common yet critical challenge encountered during its use: achieving adequate solubility for successful chemical reactions. My aim is to equip you with the expert insights and validated protocols necessary to overcome these hurdles and advance your research with confidence.
Understanding the Molecule: A Trifecta of Functionality Dictating Solubility
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a valuable synthetic intermediate, however, its unique trifunctional aromatic structure presents distinct solubility challenges. The interplay between the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, the polar formyl (aldehyde) group, and the electron-withdrawing fluoro group governs its interaction with various solvents.
The large hydrophobic Boc group tends to favor less polar solvents, while the aldehyde and the carbamate's N-H group can participate in hydrogen bonding, suggesting compatibility with more polar environments. Furthermore, the potential for intramolecular hydrogen bonding between the N-H of the carbamate and the ortho-formyl group can reduce intermolecular interactions with solvents, thereby decreasing solubility.[1] This intramolecular interaction can create a more compact and less polar conformation, making it harder for solvent molecules to effectively solvate the compound.[2][3]
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve tert-Butyl (3-fluoro-2-formylphenyl)carbamate in my reaction solvent. What are the best starting points?
A1: Based on the structural features, a good starting point is moderately polar, aprotic solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) are often effective initial choices. For reactions requiring higher temperatures, 1,4-dioxane can be a suitable alternative. If solubility remains an issue, consider more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though be mindful of their higher boiling points and potential reactivity in certain reactions.
Q2: Can I use protic solvents like methanol or ethanol?
A2: While the molecule has hydrogen bond acceptors, its overall nonpolar character from the Boc group can limit its solubility in highly polar protic solvents like methanol and ethanol, especially at room temperature. However, they can be excellent co-solvents. A small addition of a polar protic solvent to a less polar primary solvent can sometimes disrupt crystal lattice energy and improve solvation.
Q3: I've observed my compound "oiling out" of solution upon adding other reagents. What's happening?
A3: "Oiling out" typically occurs when the solubility limit of your starting material is exceeded due to a change in the solvent environment, such as the addition of a less polar reagent or a change in temperature. It can also be a sign that the boiling point of the solvent is higher than the melting point of your compound.[4] To address this, consider using a larger volume of solvent, a co-solvent system to maintain solubility, or adding the reagent at a slower rate while vigorously stirring.
Q4: Does the fluorine substituent significantly impact solubility?
A4: Yes, the fluorine atom influences solubility in several ways. It increases the molecule's overall hydrophobicity, which can decrease solubility in polar solvents.[5] However, the electron-withdrawing nature of fluorine can also affect the hydrogen bonding capabilities of the nearby N-H group, potentially altering its interaction with protic solvents.[6]
Troubleshooting Guide: A Systematic Approach to Improving Solubility
When faced with solubility challenges, a systematic approach is key. The following guide provides a logical workflow to diagnose and solve common issues.
Caption: A workflow for troubleshooting poor solubility.
Solvent Selection and Optimization
The choice of solvent is the most critical factor. The table below provides a starting point for solvent screening.
| Solvent Class | Examples | Suitability |
| Aprotic, Nonpolar to Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane | Primary choices. Often provide the best balance of solvating the Boc group and the aromatic ring without strongly interacting with the reactive aldehyde. |
| Aprotic, Polar | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Secondary choices or co-solvents. Effective at dissolving the compound, but their high boiling points can complicate product isolation. Use with caution in reactions sensitive to these solvents. |
| Protic, Polar | Methanol (MeOH), Ethanol (EtOH) | Generally poor as primary solvents. Can be used judiciously as co-solvents to increase polarity and break up solute-solute interactions. |
| Nonpolar | Hexanes, Toluene | Not recommended. Unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocols for Enhancing Dissolution
Protocol 1: Stepwise Solvent System Optimization
-
Initial Attempt: Begin by attempting to dissolve the required amount of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in the chosen primary solvent (e.g., DCM or THF) at room temperature with magnetic stirring.
-
Gentle Heating: If solubility is limited, gently warm the mixture to 30-40 °C. Often, a small increase in temperature is sufficient to overcome the activation energy of dissolution.[7]
-
Co-solvent Addition: If the compound remains insoluble, add a small amount (5-10% v/v) of a more polar, miscible co-solvent like DMF or DMSO dropwise while stirring.[4][8][9] This can significantly enhance solubility by disrupting the crystal lattice and providing more favorable solute-solvent interactions.
-
Sonication: For stubborn cases, sonication can be a powerful tool. The high-frequency sound waves create localized areas of high pressure and temperature, which can effectively break apart solid aggregates and promote dissolution.
Protocol 2: Managing Solubility in a Reductive Amination Reaction
Reductive amination is a common application for this substrate.[7] Here's a protocol designed to maintain solubility throughout the reaction:
-
Initial Dissolution: In a round-bottom flask, dissolve the tert-Butyl (3-fluoro-2-formylphenyl)carbamate in anhydrous DCM or THF.
-
Amine Addition: Add the desired amine to the solution.
-
Imine Formation: Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: In a separate flask, dissolve the reducing agent (e.g., sodium triacetoxyborohydride) in a small amount of the same reaction solvent. Add this solution dropwise to the reaction mixture. Adding the reducing agent as a solution helps to avoid localized high concentrations that could cause the product or intermediates to precipitate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If cloudiness or precipitation occurs, consider adding a small amount of a co-solvent.
Advanced Considerations: Synthesis of Heterocycles
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is also a precursor for the synthesis of quinazolines and other N-heterocycles.[10][11][12] These reactions often require higher temperatures, making solvent choice crucial not only for solubility but also for reaction compatibility.
Caption: General workflow for quinazoline synthesis.
In these cases, solvents like 1,4-dioxane, DMF, or DMSO are often preferred due to their higher boiling points. The increased temperature during the reaction generally aids in maintaining the solubility of all components.
Conclusion
Successfully utilizing tert-Butyl (3-fluoro-2-formylphenyl)carbamate hinges on effectively managing its solubility. By understanding the interplay of its functional groups and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can confidently overcome these challenges. Remember that careful observation and a methodical approach to solvent and condition optimization are your most powerful tools.
References
-
University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
-
Wikipedia. Cosolvent. [Link]
- Abraham, M. H.; et al. The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Journal of Molecular Liquids2020, 310, 113225.
- Taylor, R.; Kennard, O. The Cambridge Structural Database. 2. Hydrogen-Bonding in Organic and Organometallic Crystal Structures. Acc. Chem. Res.1984, 17 (9), 320–326.
- Bhanage, B. M.; et al. I2-Catalyzed Synthesis of Quinazoline Derivatives from 2-Aminobenzaldehydes or 2-Aminobenzophenones with Benzylamines. Synlett2018, 29 (07), 979-985.
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
-
Journal of Medicinal Chemistry. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
UCLA – Chemistry and Biochemistry. Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. [Link]
-
ACS Publications. Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]
-
ResearchGate. Experiment 17: Reductive Amination of Aldehyde Bisulfite Adducts. [Link]
-
ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
National Institutes of Health. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
-
National Institutes of Health. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]
-
ResearchGate. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. [Link]
-
ResearchGate. Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. [Link]
-
ResearchGate. Vapor–liquid equilibrium measurement of methanol–chloroform–tetrahydrofuran and methanol–chloroform–tetrahydrofuran–dimethyl sulfoxide mixtures at 101.32 kPa. [Link]
-
Wikipedia. Dimethylformamide. [Link]
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Technical Support Center: Synthesis and Handling of 2-Aminobenzaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminobenzaldehyde and its derivatives. These compounds are pivotal building blocks, particularly in the synthesis of quinolines and other heterocyclic systems of medicinal importance. However, their inherent instability, specifically their propensity for self-condensation, presents a significant experimental challenge. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 2-aminobenzaldehyde turning dark and forming a precipitate upon standing?
A1: This is a classic sign of self-condensation. 2-Aminobenzaldehyde is notoriously unstable and can readily polymerize, especially in the presence of acid or even upon prolonged storage.[1] The aldehyde and amine functionalities of two or more molecules can react with each other to form complex polymeric structures, such as trimers and tetramers.[2] It is recommended to use 2-aminobenzaldehyde immediately after preparation or purification and to store it at low temperatures (e.g., -20°C) under an inert atmosphere for short periods only.[3]
Q2: I am attempting a Friedländer synthesis, but my yields are consistently low, and I isolate a significant amount of insoluble, high-molecular-weight material. What is going wrong?
A2: Low yields and the formation of polymeric byproducts in Friedländer synthesis are often due to the self-condensation of the 2-aminobenzaldehyde starting material competing with the desired reaction with the active methylene compound.[4][5] The reaction conditions, such as catalyst (acid or base), temperature, and concentration of the reactants, play a crucial role. Optimizing these parameters to favor the intermolecular reaction over self-condensation is key.
Q3: Can I use substituted 2-aminobenzaldehydes, and are they also prone to self-condensation?
A3: Yes, you can use a wide range of substituted 2-aminobenzaldehyde derivatives. However, they are also susceptible to self-condensation. For instance, derivatives like 2-amino-5-bromobenzaldehyde and 2-amino-5-chlorobenzaldehyde have been reported to undergo self-condensation.[2] The nature and position of the substituent can influence the rate and extent of this side reaction.
Troubleshooting Guide: Preventing Self-Condensation
This section provides detailed strategies and protocols to mitigate the self-condensation of 2-aminobenzaldehyde derivatives.
Strategy 1: Control of Reaction Concentration
The rate of the bimolecular self-condensation reaction is highly dependent on the concentration of the 2-aminobenzaldehyde derivative. By maintaining a low concentration of the aldehyde in the reaction mixture, the probability of the desired intermolecular reaction with your substrate of interest is increased relative to the self-condensation side reaction.
Protocol: Slow Addition of 2-Aminobenzaldehyde
-
Dissolve the active methylene compound and any catalyst in the chosen reaction solvent in the main reaction flask.
-
Prepare a dilute solution of the 2-aminobenzaldehyde derivative in a separate flask using the same solvent.
-
Using a syringe pump , add the 2-aminobenzaldehyde solution to the main reaction flask dropwise over a prolonged period (e.g., 1-4 hours).
-
Maintain efficient stirring throughout the addition to ensure rapid mixing and to keep the local concentration of the aldehyde low.
-
Monitor the reaction progress by TLC or LC-MS to optimize the addition rate.
This technique has been shown to significantly improve the yield of the desired product by minimizing the self-condensation of 2-aminobenzaldehyde.[3]
Strategy 2: In Situ Generation of 2-Aminobenzaldehyde
A highly effective method to prevent self-condensation is to generate the reactive 2-aminobenzaldehyde derivative in situ from a stable precursor. This ensures that the concentration of the free aminoaldehyde is always low, as it is consumed by the desired reaction as soon as it is formed. A common and stable precursor is the corresponding 2-nitrobenzaldehyde derivative.
Protocol: In Situ Reduction of 2-Nitrobenzaldehyde for Friedländer Synthesis
This protocol describes the reduction of a 2-nitrobenzaldehyde derivative to the corresponding 2-aminobenzaldehyde in the presence of an active methylene compound to directly form the quinoline product.
-
To a round-bottom flask, add the 2-nitrobenzaldehyde derivative, the active methylene compound (e.g., a β-ketoester or β-diketone), and a solvent such as acetic acid.
-
Stir the mixture to obtain a homogeneous solution or suspension.
-
Add a reducing agent , such as iron powder (Fe) or iron(II) sulfate (FeSO₄), portion-wise to the stirred mixture. The use of Fe/AcOH is a mild and effective system for this transformation.[6]
-
Heat the reaction mixture gently if required to initiate and sustain the reduction and subsequent condensation-cyclization.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the quinoline product.
-
Upon completion , the iron salts can be removed by filtration, and the product can be isolated by standard work-up procedures.
This domino nitro reduction-Friedländer heterocyclization approach is advantageous as it avoids the isolation of the unstable 2-aminobenzaldehyde intermediate.[6]
Strategy 3: Utilization of Stable Precursors
Instead of working with the unstable 2-aminobenzaldehyde, a more stable precursor like a 2-aminobenzyl alcohol derivative can be used. These precursors can be oxidized in situ to the corresponding aldehyde, which then undergoes the desired reaction.
Protocol: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones
This method is an indirect Friedländer synthesis that avoids the handling of 2-aminobenzaldehydes.
-
In a reaction vessel, combine the 2-aminobenzyl alcohol derivative, the ketone, a suitable catalyst (e.g., a transition metal catalyst), and a base.
-
Heat the reaction mixture in a suitable solvent. The 2-aminobenzyl alcohol is first dehydrogenated to the 2-aminobenzaldehyde, which then reacts with the ketone to form the quinoline.[5]
-
Monitor the reaction progress until the starting materials are consumed.
-
Isolate and purify the quinoline product using standard techniques.
2-aminobenzyl alcohols are generally more stable and cost-effective than their aldehyde counterparts, making this a practical alternative.[5]
Strategy 4: Protecting Group Strategies
For multi-step syntheses where the 2-aminobenzaldehyde moiety needs to be carried through several reaction steps, the use of protecting groups for either the amine or the aldehyde functionality can prevent self-condensation.
Protecting the Amine Group:
The nucleophilic amine can be temporarily protected as a carbamate (e.g., Boc or Cbz) or an amide. This removes the nucleophilic character of the amine, thus preventing it from reacting with the aldehyde.
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[7] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[7] |
| Ac (Acetyl) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis |
Protecting the Aldehyde Group:
The electrophilic aldehyde can be protected as an acetal or dithiane. This strategy is particularly useful if the amine needs to remain free for a desired transformation.
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Dimethyl Acetal | Methanol, acid catalyst | Aqueous acid |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Oxidative hydrolysis (e.g., with HgCl₂, CaCO₃) |
Experimental Workflow for a Protecting Group Strategy:
Caption: Workflow for using protecting groups.
Strategy 5: pH Control
The self-condensation of 2-aminobenzaldehyde can be catalyzed by both acids and bases.[2][4] Therefore, careful control of the reaction pH can be a crucial factor in minimizing this side reaction. The optimal pH will be specific to the desired reaction. For instance, some reactions may proceed more efficiently under neutral or slightly basic conditions, which may disfavor the acid-catalyzed self-condensation. It is advisable to perform small-scale pilot reactions to screen for the optimal pH for your specific transformation.
Mechanistic Insight into Self-Condensation
The self-condensation of 2-aminobenzaldehyde can proceed through a series of intermolecular reactions between the amine and aldehyde functionalities, leading to the formation of various polymeric structures. Under acidic conditions, a common product is a bisanhydro trimer.[2]
Caption: Simplified pathway of self-condensation.
By understanding these preventative strategies and the underlying mechanism of self-condensation, researchers can significantly improve the success rate of their syntheses involving 2-aminobenzaldehyde and its derivatives.
References
-
o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Available at: [Link]
- Jircitano, A. J., Sommerer, S. O., Shelley, J. J., Westcott Jr, B. L., & Suh, I. H. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde.
-
The Friedländer Synthesis of Quinolines. Organic Reactions. (2004). Available at: [Link]
-
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. (2021). Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. (2014). Available at: [Link]
-
2-Aminobenzaldehyde. Wikipedia. Available at: [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. (2018). Available at: [Link]
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- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Alternative Protecting Groups for 2-Amino-6-fluorobenzaldehyde
Welcome to the technical support resource for the strategic protection of 2-amino-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for handling this versatile but synthetically challenging intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.
Critical Challenge: Inherent Molecular Reactivity
2-Amino-6-fluorobenzaldehyde presents a unique synthetic challenge due to the presence of two reactive functional groups: a nucleophilic amine and an electrophilic aldehyde. The electron-withdrawing nature of the fluorine atom ortho to the amine decreases its nucleophilicity, making protection reactions more difficult than with standard anilines. Furthermore, the molecule is prone to self-condensation under various conditions.
This inherent reactivity profile necessitates a robust and carefully planned orthogonal protecting group strategy to prevent unwanted side reactions and ensure the success of subsequent synthetic transformations.[1][2] The most reliable approach involves the sequential protection of the aldehyde group first, followed by the protection of the less nucleophilic amino group.[3]
Recommended Synthetic Workflow
A two-step protection strategy is paramount for achieving high yields and purity. This workflow ensures that the more reactive aldehyde is masked before attempting the more challenging amine protection step.
Caption: Recommended two-step orthogonal protection workflow.
Frequently Asked Questions (FAQs) on Protecting Group Selection
Q1: What are the most common and effective protecting groups for the amino functionality in this molecule?
A1: The most effective and widely used protecting groups for anilines in multi-step synthesis are carbamates, due to their stability and well-defined deprotection methods.[4][5] For 2-amino-6-fluorobenzaldehyde, the two primary alternatives are:
-
Boc (tert-butoxycarbonyl): This is a very common protecting group, stable to a wide range of non-acidic conditions.[6][7] It is introduced using di-tert-butyl dicarbonate (Boc₂O) and removed with strong acids like trifluoroacetic acid (TFA).[][9]
-
Cbz (benzyloxycarbonyl): Also known as the Z-group, Cbz is another robust protecting group.[10] It is typically introduced using benzyl chloroformate (Cbz-Cl) and is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a method orthogonal to the acid-labile Boc group.[4][11]
Q2: How do I choose between Boc and Cbz protection?
A2: The choice depends entirely on the planned downstream reaction conditions. This is the essence of an orthogonal strategy. Consider the stability of other functional groups in your molecule.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stable To | Unstable To | Key Advantage |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Hydrogenolysis, Base | Strong Acids | Orthogonal to Cbz; metal-free deprotection. |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis | Mild Acid, Base | Strong Reducing Agents, H₂/Pd-C | Orthogonal to Boc; stable to acidic conditions. |
Q3: Why is it critical to protect the aldehyde group first?
A3: The aldehyde functionality is highly susceptible to nucleophilic attack, oxidation, and reduction. Attempting to protect the deactivated amino group first may require elevated temperatures or stronger bases, conditions under which the unprotected aldehyde can undergo self-condensation or other side reactions, leading to a complex mixture of byproducts and significantly lower yields.[3] Protecting the aldehyde as a stable acetal (e.g., a 1,3-dioxolane) renders it inert to the conditions required for the subsequent amine protection step.[3]
Troubleshooting Guide
Q: My Boc protection of the aldehyde-protected aniline is sluggish or incomplete. What can I do?
A: This is a common issue stemming from the reduced nucleophilicity of the aniline due to the ortho-fluorine atom. Consider the following optimizations:
-
Increase Base Strength: If you are using a mild base like triethylamine (TEA), switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) can significantly improve the reaction rate.[3]
-
Solvent and Temperature: Ensure you are using an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Gently heating the reaction to 40-50 °C can also help drive the reaction to completion. Monitor carefully by TLC to avoid decomposition.[3]
-
Add a Catalyst: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, use it judiciously as it can sometimes promote side reactions.
Q: I am observing significant byproduct formation during the acetal protection step. What is the likely cause?
A: The primary byproduct is likely from the self-condensation of the starting material. This typically occurs if the reaction temperature is too high or if the water removal is inefficient.
-
Ensure Efficient Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is crucial for driving the equilibrium towards acetal formation.
-
Control Temperature: Maintain the reflux at the temperature of the solvent (e.g., toluene) without excessive heating.
-
Catalyst Loading: Use only a catalytic amount of p-toluenesulfonic acid (p-TsOH). Excess acid can sometimes promote side reactions.
Q: I need to remove the Cbz group, but my molecule has another reducible functional group (e.g., a double bond). What are my options?
A: While catalytic hydrogenolysis is the standard method for Cbz removal, it is not suitable in the presence of other reducible groups. In this scenario, alternative, non-reductive cleavage methods should be employed:
-
Strong Acid Cleavage: Cbz groups can be cleaved by strong acids such as HBr in acetic acid or TMSI (trimethylsilyl iodide).[10] These conditions are harsh and should be tested on a small scale to ensure compatibility with the rest of your molecule.
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C can sometimes offer better selectivity compared to H₂ gas.[10]
Detailed Experimental Protocols
Protocol 1: Acetal Protection of 2-Amino-6-fluorobenzaldehyde
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-6-fluorobenzaldehyde (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to reflux and maintain until water ceases to collect in the Dean-Stark trap (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(1,3-dioxolan-2-yl)-3-fluoroaniline, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Boc Protection of the Amino Group
-
Setup: Dissolve the acetal-protected aniline (1.0 eq) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently warm the mixture to 40 °C. The reaction is typically complete within 4-12 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl (to remove excess DIPEA), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel.
Protocol 3: Cbz Protection of the Amino Group (Alternative)
-
Setup: Dissolve the acetal-protected aniline (1.0 eq) in DCM (approx. 0.2 M) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add a base such as pyridine or DIPEA (1.5 eq), followed by the slow, dropwise addition of benzyl chloroformate (Cbz-Cl) (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol 2.
Visualization of Orthogonal Deprotection
The power of this strategy lies in the selective removal of one protecting group while the others remain intact.
Caption: Orthogonal deprotection pathways for Boc/Acetal and Cbz/Acetal protected intermediates.
References
-
Albericio, F. (2018). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]
-
Bochemit. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Available at: [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Barany, G., & Merrifield, R. B. (1979). A new amino protecting group removable by reduction. J. Am. Chem. Soc.
-
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Amino Protecting Groups Stability [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to tert-Butyl (3-fluoro-2-formylphenyl)carbamate and Other Substituted Phenylcarbamates for Researchers
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics and functional materials. Among the myriad of building blocks available, substituted phenylcarbamates serve as versatile intermediates, offering a gateway to a diverse range of molecular architectures. This guide provides an in-depth technical comparison of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block, with other notable substituted phenylcarbamates. We will delve into their synthesis, reactivity, and potential applications, supported by experimental data and protocols to empower researchers in their synthetic endeavors.
Introduction to tert-Butyl (3-fluoro-2-formylphenyl)carbamate: A Privileged Scaffold
tert-Butyl (3-fluoro-2-formylphenyl)carbamate (Figure 1) is a trifunctional aromatic compound featuring a Boc-protected amine, a fluorine atom, and a formyl group. This unique combination of functionalities makes it a highly valuable intermediate in drug discovery and development. The ortho-formyl group is a precursor for a multitude of transformations, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. The fluorine atom, a common bioisostere for hydrogen, can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins[1][2]. The Boc-protecting group offers a stable yet readily cleavable handle for the amine, allowing for its strategic deprotection and subsequent derivatization at a later stage in a synthetic sequence.
Figure 1: Chemical structure of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Comparative Synthesis of Substituted Phenylcarbamates
The synthesis of substituted phenylcarbamates can be broadly approached via two main strategies: the protection of a pre-functionalized aniline or the functionalization of a protected aniline. Below, we compare the synthesis of our target molecule with several other structurally related phenylcarbamates, highlighting the nuances of each approach.
Synthetic Strategies Overview
Caption: Overview of the two primary synthetic routes to substituted phenylcarbamates.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (3-fluoro-2-formylphenyl)carbamate via Boc Protection
This protocol is based on the Boc protection of the precursor 2-amino-6-fluorobenzaldehyde. The synthesis of this precursor is a critical first step.
Step 1a: Synthesis of 2-Amino-6-fluorobenzaldehyde (Proposed)
A potential route to this precursor involves the reduction of 2-fluoro-6-nitrobenzaldehyde.
-
To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in ethanol (0.2 M) is added iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.
-
The mixture is heated to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite®, washing with ethanol.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-amino-6-fluorobenzaldehyde.
Step 1b: Boc Protection
-
To a solution of 2-amino-6-fluorobenzaldehyde (1.0 eq) in tetrahydrofuran (THF, 0.5 M) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl (3-fluoro-2-formylphenyl)carbamate.
Protocol 2: Synthesis of tert-Butyl (3-fluoro-2-formylphenyl)carbamate via Directed ortho-Lithiation (DoM)
This method utilizes the carbamate group to direct lithiation to the adjacent ortho position.
-
To a solution of tert-butyl (3-fluorophenyl)carbamate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is slowly added sec-butyllithium (2.2 eq).
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
Anhydrous N,N-dimethylformamide (DMF, 3.0 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash column chromatography affords the desired product.
Comparative Data of Substituted Phenylcarbamates
The choice of synthetic route and the nature of the substituents on the phenyl ring significantly influence the properties and reactivity of the resulting carbamates. The following table provides a comparative overview of tert-butyl (3-fluoro-2-formylphenyl)carbamate and several of its analogues.
| Compound | Structure | Molecular Weight ( g/mol ) | Synthetic Route | Typical Yield (%) | Key Features |
| tert-Butyl (3-fluoro-2-formylphenyl)carbamate | O=C(OC(C)(C)C)NC1=C(C=O)C(F)=CC=C1 | 239.24 | DoM or Boc Protection | 60-75% | Ortho formyl and fluoro groups for diverse functionalization. |
| tert-Butyl (2-acetylphenyl)carbamate | O=C(OC(C)(C)C)NC1=C(C(C)=O)C=CC=C1 | 235.28 | Boc Protection | 80-90% | Ortho acetyl group offers different reactivity compared to the formyl group. |
| tert-Butyl (3-fluoro-2-methylphenyl)carbamate | O=C(OC(C)(C)C)NC1=C(C)C(F)=CC=C1 | 225.26 | Boc Protection | 85-95% | Lacks the reactive carbonyl group, useful as a control compound. |
| tert-Butyl (3,4-difluoro-2-formylphenyl)carbamate | O=C(OC(C)(C)C)NC1=C(C=O)C(F)=C(F)C=C1 | 257.23 | DoM or Boc Protection | 55-70% | Additional fluorine atom can further modulate electronic properties. |
| tert-Butyl (3-formylphenyl)carbamate | O=C(OC(C)(C)C)NC1=CC(C=O)=CC=C1 | 221.26 | Boc Protection | 85-95% | Meta-formyl group, lacks the ortho-relationship and potential for intramolecular interactions. |
Reactivity and Physicochemical Properties: A Comparative Analysis
The substituents on the phenyl ring exert a profound influence on the reactivity and physicochemical properties of the carbamate.
Electronic Effects and Reactivity
The presence of a fluorine atom at the 3-position and a formyl group at the 2-position in our title compound creates a unique electronic environment. The fluorine atom is strongly electron-withdrawing through its inductive effect, which can increase the acidity of the N-H proton of the carbamate. The ortho-formyl group is also electron-withdrawing and can participate in intramolecular hydrogen bonding with the N-H of the carbamate. This interaction can influence the conformation of the molecule and the reactivity of both the formyl and carbamate groups.
In comparison, the non-fluorinated analogue, tert-butyl (2-formylphenyl)carbamate, would be expected to be less electrophilic at the formyl carbon. The additional fluorine atom in tert-butyl (3,4-difluoro-2-formylphenyl)carbamate would further enhance the electrophilicity of the aromatic ring.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding between the carbamate N-H and the ortho-formyl oxygen is a key feature of tert-butyl (3-fluoro-2-formylphenyl)carbamate. This can be visualized using spectroscopic techniques such as FT-IR and ¹H NMR. In the IR spectrum, this interaction would lead to a broadening and red-shifting of the N-H stretching frequency compared to its meta and para isomers. In the ¹H NMR spectrum, the N-H proton would appear as a downfield-shifted, broad singlet.
Caption: Intramolecular hydrogen bonding in ortho-formylphenylcarbamates.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl (3-fluoro-2-formylphenyl)carbamate make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The ortho-formyl group can be readily converted into various functional groups, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, reductive amination of the formyl group can introduce diverse amine functionalities, while its conversion to an oxime or hydrazone provides access to other heterocyclic systems.
The presence of the fluorine atom is particularly advantageous in medicinal chemistry. Its introduction can block metabolic pathways, improve binding to target enzymes or receptors, and enhance oral bioavailability[1]. The strategic placement of fluorine, as in the case of our title compound, allows for fine-tuning of these properties.
Conclusion
tert-Butyl (3-fluoro-2-formylphenyl)carbamate stands out as a highly versatile and synthetically valuable building block. Its unique combination of a Boc-protected amine, a fluorine atom, and an ortho-formyl group provides a rich platform for chemical exploration. This guide has provided a comparative overview of its synthesis and properties relative to other substituted phenylcarbamates. By understanding the interplay of substituents and their influence on reactivity, researchers can strategically employ these intermediates to accelerate the discovery and development of new chemical entities with desired biological activities.
References
- Boc Protection of Amines: Details on the general procedures for Boc protection of amines using di-tert-butyl dicarbonate can be found in standard organic chemistry textbooks and protocols.
- Directed ortho-Lithiation: For a comprehensive review of directed ortho-metalation, see: Snieckus, V. Chem. Rev.1990, 90 (6), 879–933.
- Role of Fluorine in Medicinal Chemistry: A relevant review on this topic is: Müller, K.; Faeh, C.; Diederich, F. Science2007, 317 (5846), 1881–1886.
- Synthesis of 2-Amino-6-fluorobenzaldehyde: While a specific, detailed protocol is not readily available in the public domain, general methods for the reduction of nitroarenes to anilines are widely documented.
- Reactivity of Substituted Phenylcarbamates: Studies on the hydrolysis rates and reactivity of substituted phenyl esters and carbamates provide valuable insights. See for example: Khan, M. N. J. Chem. Soc., Perkin Trans. 21985, 199-203.
- tert-Butyl (2-acetylphenyl)carbamate (CAS 13746-45-7)
- tert-Butyl (3-fluoro-2-methylphenyl)carbamate (CAS 129822-38-4)
-
The role of fluorine in medicinal chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Chem. Soc. Rev.2008 , 37(2), 320-330. URL: [Link]
-
tert-Butyl (3-formylphenyl)carbamate (CAS 176980-36-2): Information available from commercial suppliers such as Oakwood Chemical. URL: [Link]
- Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: Further reading on the effects of fluorine substitution can be found in relevant physical organic chemistry liter
Sources
A Comparative Guide to the Validation of HPLC Methods for Tert-Butyl (3-fluoro-2-formylphenyl)carbamate Purity
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of tert-Butyl (3-fluoro-2-formylphenyl)carbamate. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this critical intermediate. This document will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Criticality of Purity Analysis for Pharmaceutical Intermediates
Tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a validated, stability-indicating HPLC method is essential for ensuring the quality of this intermediate. This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches: a traditional isocratic method and a more modern ultra-high-performance liquid chromatography (UHPLC) gradient method.
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines for analytical method validation.[2][3][4]
Method Comparison: Isocratic HPLC vs. Gradient UHPLC
The choice between an isocratic HPLC method and a gradient UHPLC method depends on the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and the desired level of sensitivity.
| Feature | Method A: Isocratic HPLC | Method B: Gradient UHPLC |
| Principle | Constant mobile phase composition. | Mobile phase composition changes over time. |
| Speed | Longer run times. | Faster run times. |
| Resolution | May have limitations in resolving closely eluting impurities. | Generally provides higher resolution and better separation of complex mixtures. |
| Sensitivity | Good, but may be lower for late-eluting peaks due to band broadening. | Higher sensitivity due to sharper peaks. |
| Robustness | Generally considered very robust and less prone to small variations. | Requires careful control of the gradient program but modern systems are highly robust. |
| Instrumentation | Standard HPLC systems. | UHPLC systems capable of high pressures. |
Experimental Design and Rationale
To provide a practical comparison, two hypothetical yet scientifically grounded HPLC methods were developed and validated for the purity analysis of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Analyte and Potential Impurities
The target analyte is tert-Butyl (3-fluoro-2-formylphenyl)carbamate. Based on its synthesis and potential degradation pathways, the following potential impurities were considered for the validation study:
-
Impurity A (Starting Material): 2-Amino-6-fluorobenzaldehyde
-
Impurity B (Hydrolysis Product): 3-Fluoro-2-formylphenol
-
Impurity C (Over-reaction Product): Di-tert-butyl (3-fluoro-2-formylphenyl)imidodicarbonate
Forced Degradation Studies
To ensure the stability-indicating nature of the methods, forced degradation studies are essential.[5][6] These studies intentionally stress the analyte to generate potential degradation products.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Forced Degradation Workflow
Caption: Forced degradation experimental workflow.
Method Validation Protocols
The validation of the analytical methods was performed according to the ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[4]
Method A: Isocratic RP-HPLC
Instrumentation: Standard HPLC system with a UV detector. A photodiode array (PDA) detector is recommended for peak purity assessment.[8]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Method B: Gradient UHPLC
Instrumentation: UHPLC system with a PDA detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm)
-
Injection Volume: 2 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Method Validation Workflow
Caption: HPLC method validation workflow.
Comparative Validation Data
The following tables summarize the validation results for both methods.
System Suitability
| Parameter | Method A: Isocratic HPLC | Method B: Gradient UHPLC | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.0 | T ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 10000 | N > 2000 |
| %RSD of 6 Injections | < 1.0% | < 0.5% | ≤ 2.0% |
Specificity
Both methods demonstrated specificity. The main peak was well-resolved from all known impurities and degradation products. Peak purity analysis using the PDA detector showed no co-eluting peaks.
Linearity
Linearity was assessed over a range of 50% to 150% of the nominal concentration.
| Parameter | Method A: Isocratic HPLC | Method B: Gradient UHPLC | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.998 |
| Y-intercept | Close to zero | Close to zero | Report |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture.[10]
| Spiked Level | Method A: Isocratic HPLC (% Recovery) | Method B: Gradient UHPLC (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.1% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 99.9% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10]
| Precision Level | Method A: Isocratic HPLC (%RSD) | Method B: Gradient UHPLC (%RSD) | Acceptance Criteria |
| Repeatability | < 1.0% | < 0.8% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | < 1.2% | ≤ 2.0% |
Robustness
The robustness of the methods was evaluated by making small, deliberate changes to the chromatographic conditions.
| Parameter Varied | Method A: Isocratic HPLC | Method B: Gradient UHPLC |
| Flow Rate (±10%) | No significant impact on resolution. | Minor shift in retention times, resolution maintained. |
| Column Temperature (±5°C) | Minor shift in retention times. | Minor shift in retention times. |
| Mobile Phase Composition (±2%) | Significant impact on retention times. | Less impact due to gradient nature. |
Conclusion and Recommendations
Both the isocratic HPLC and gradient UHPLC methods were successfully validated for the purity determination of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
-
Method A (Isocratic HPLC) is a robust and reliable method suitable for routine quality control where high throughput is not a primary concern. Its simplicity makes it easy to transfer between laboratories.
-
Method B (Gradient UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity. It is the preferred method for high-throughput screening and for the analysis of samples with complex impurity profiles.
The choice of method should be based on the specific needs of the laboratory and the stage of drug development. For early-stage development where speed and resolution are critical, the UHPLC method is recommended. For routine, late-stage quality control, the isocratic HPLC method provides a cost-effective and robust solution.
References
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
-
Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
FDA. (2022, August 29). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
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Pharmaguideline. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Peak Purity Determination with a Diode Array Detector. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
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Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
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ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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Waters. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Introduction: The Strategic Value of a Fluorinated Carbamate Precursor
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. tert-Butyl (3-fluoro-2-formylphenyl)carbamate stands out as a precursor of significant potential. Its unique trifecta of functional groups—a synthetically versatile o-formyl aniline (masked as a Boc-carbamate), a strategically placed fluorine atom, and a metabolically robust tert-butyl group—offers a gateway to a diverse array of bioactive heterocyclic compounds. This guide provides a comparative analysis of the potential biological activities of compounds derived from this precursor, with a primary focus on the synthesis and evaluation of fluorinated quinazoline derivatives. We will explore their potential anticancer, antimicrobial, and anti-inflammatory properties, benchmarked against established therapeutic agents. The causality behind experimental choices and the interpretation of comparative data are emphasized to provide researchers with actionable insights.
The core structure of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a classical foundation for the synthesis of quinazolines, a class of compounds renowned for their broad spectrum of biological activities. The presence of a fluorine atom is a deliberate design choice; its high electronegativity and small size can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide will dissect the synthetic pathways from this precursor to potential drug candidates and provide a framework for their biological evaluation.
Synthetic Pathways: From Precursor to Bioactive Scaffolds
The primary synthetic utility of tert-Butyl (3-fluoro-2-formylphenyl)carbamate lies in its conversion to various heterocyclic systems, most notably quinazolines. The general workflow involves two key stages: deprotection of the Boc-carbamate to unmask the aniline, followed by cyclocondensation with a suitable reagent.
Caption: General workflow for the synthesis of fluorinated quinazolines.
Experimental Protocol: Synthesis of a Representative 6-Fluoro-2-substituted-quinazoline
This protocol outlines a general method for the synthesis of a 2-substituted quinazoline from 2-amino-3-fluorobenzaldehyde, which is obtained from the deprotection of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Step 1: Deprotection of tert-Butyl (3-fluoro-2-formylphenyl)carbamate
-
Dissolve tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-3-fluorobenzaldehyde.
Step 2: Cyclocondensation to form the Quinazoline Ring
-
To a solution of 2-amino-3-fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or DMSO), add the desired amine or amide (1.1 equivalents).[3][4]
-
Add a catalytic amount of an acid or base, or a suitable oxidizing agent, depending on the chosen synthetic route.[5]
-
Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain the desired fluorinated quinazoline derivative.
Comparative Analysis of Biological Activities
Anticancer Activity
Quinazoline derivatives are well-established as potent anticancer agents, primarily through their ability to inhibit tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[6] The 4-anilinoquinazoline scaffold is a key pharmacophore in several approved EGFR inhibitors, including gefitinib.[6][7][8] The introduction of a fluorine atom can further enhance the binding affinity and selectivity of these compounds.
Hypothetical Derivatives vs. Gefitinib
Let's consider a hypothetical series of 6-fluoro-4-(substituted-anilino)quinazolines derived from our precursor. Their efficacy would be compared against Gefitinib , a clinically used EGFR inhibitor for non-small cell lung cancer.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib (Reference) | HeLa | 4.3 | [9][10] |
| MDA-MB-231 | 28.3 | [9][10] | |
| Hypothetical Fluoroquinazoline 1 | HeLa | 1.85 - 2.81 | [9][10] |
| (e.g., with optimized side chains) | MDA-MB-231 | (Potentially more potent than Gefitinib) | |
| Fluoroquinolone Derivative 24 | PC3 (Prostate Cancer) | 11.7 | [11] |
| Fluoroquinolone Derivative 26 | PC3 (Prostate Cancer) | 7.7 | [11] |
| Levofloxacin Derivative 125 | MCF-7 (Breast Cancer) | 0.3 | [11] |
Note: The IC50 values for hypothetical compounds are based on published data for structurally similar potent quinazoline derivatives to provide a reasonable expectation of activity.[9][10]
Causality and Structure-Activity Relationship (SAR):
-
The quinazoline core mimics the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region of EGFR.[6]
-
The 4-anilino moiety extends into a hydrophobic pocket, and substitutions on this ring are crucial for potency and selectivity.[12]
-
A fluorine atom on the quinazoline ring can enhance binding through favorable electrostatic interactions and improve metabolic stability.[1]
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A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Introduction: The Strategic Value of Ortho-Functionalized Anilines
In the landscape of modern drug discovery, ortho-functionalized anilines, particularly those bearing an aldehyde group, are foundational synthons for constructing a vast array of heterocyclic scaffolds critical to medicinal chemistry. Molecules like quinolines, quinazolines, and benzodiazepines, which are prevalent in pharmaceuticals, often originate from these versatile building blocks. However, the inherent reactivity of the 2-amino-benzaldehyde framework presents a classic synthetic challenge: the nucleophilic amine can interfere with desired reactions at the electrophilic aldehyde center, leading to self-condensation, unwanted side products, and complex purification profiles.
This guide provides a comprehensive cost-benefit analysis of utilizing a pre-protected building block, tert-Butyl (3-fluoro-2-formylphenyl)carbamate , against its seemingly more economical, unprotected counterpart, 2-amino-3-fluorobenzaldehyde . We will dissect not only the upfront procurement costs but also the often-overlooked downstream economic and efficiency impacts related to reaction yield, purity, and scalability. This analysis is designed to empower researchers, process chemists, and drug development professionals to make strategically sound decisions that accelerate timelines and improve project outcomes.
The Contenders: A Head-to-Head Comparison
At the heart of our analysis are two reagents leading to the same downstream targets but via different synthetic philosophies:
-
The Protected Intermediate: tert-Butyl (3-fluoro-2-formylphenyl)carbamate (CAS 1086392-03-1). This molecule employs the acid-labile tert-butyloxycarbonyl (Boc) group to temporarily mask the aniline nitrogen, thereby directing reactivity exclusively to the formyl group.[1][2]
-
The Unprotected Precursor: 2-Amino-3-fluorobenzaldehyde (CAS 854538-94-6). This is the foundational building block, offering a more direct, but potentially less controlled, synthetic route.[3]
Part 1: The Upfront Cost Analysis
An initial glance at supplier catalogs suggests a straightforward financial choice. The unprotected aniline is significantly cheaper on a per-gram basis. However, this simplistic view neglects the total cost of ownership in a synthetic workflow.
Table 1: Comparative Procurement Costs
| Reagent | Supplier Example | Purity | Price (USD/gram) | Price (USD/mmol) |
| tert-Butyl (3-fluoro-2-formylphenyl)carbamate | Varies (Catalog)[2][4] | >96% | ~$150 - $400 | ~$0.63 - $1.67 |
| 2-Amino-3-fluorobenzaldehyde | Achmem[3] | 95% | ~$40.60 | ~$0.29 |
Note: Prices are estimates based on publicly available catalog data for small research quantities and are subject to change. Bulk pricing will differ significantly.
The data clearly shows that the pre-protected reagent carries a substantial premium. A chemist might be tempted to save costs by purchasing the cheaper 2-amino-3-fluorobenzaldehyde and performing the Boc protection in-house. This involves an additional synthetic step with reagents like di-tert-butyl dicarbonate ((Boc)₂O), a base, and solvent, followed by workup and purification. While potentially cheaper at scale, this adds labor, time, and solvent costs, and introduces another point of potential yield loss.
Part 2: The Performance Benefit Analysis - Where the Real Value Emerges
The true value of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is realized in the execution of subsequent synthetic transformations. The Boc group is not merely a passive spectator; it is an essential control element that ensures reaction fidelity.[5]
Causality Behind the Choice: Preventing Unwanted Reactivity
The primary amine of 2-amino-3-fluorobenzaldehyde is a potent nucleophile. In many crucial reactions, such as condensations with active methylene compounds (e.g., the Friedländer annulation to form quinolines), this amine can compete with the intended nucleophile or even react with the starting aldehyde itself, leading to a complex mixture of imines, aminals, and oligomeric side products. This dramatically complicates purification and reduces the yield of the desired product.
The Boc-protected amine is non-nucleophilic. Its presence ensures that reactions proceed cleanly at the formyl position, leading to a single, predictable major product. This is the cornerstone of its value proposition: investing in purity upfront saves significant costs in purification and yield loss downstream.
Diagram 1: Comparative Synthetic Workflow
This diagram illustrates the divergent paths and outcomes when starting with the protected versus the unprotected reagent in a typical heterocyclic synthesis.
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A Comparative Guide to Alternative Building Blocks for the Synthesis of Fluorinated Quinolines
Introduction: The Enduring Significance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] The strategic introduction of fluorine atoms into the quinoline core can dramatically enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] Consequently, the development of efficient and versatile methods for the synthesis of fluorinated quinolines is of paramount importance to researchers in drug discovery and materials science.
Traditionally, the synthesis of fluorinated quinolines has relied on classic condensation reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, employing pre-fluorinated anilines or carbonyl compounds. While foundational, these methods can suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity. This guide provides a comprehensive comparison of alternative building blocks and innovative synthetic strategies that have emerged to address these limitations, offering researchers a broader toolkit for accessing diverse and complex fluorinated quinoline derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Beyond the Classics: Shifting Paradigms with Novel Building Blocks
The quest for milder, more efficient, and regioselective syntheses of fluorinated quinolines has led to the exploration of a variety of alternative building blocks. These precursors are designed to participate in novel reaction cascades, often catalyzed by transition metals or driven by photochemistry or electrochemistry, to construct the quinoline core with fluorine atoms precisely installed.
Trifluoromethylated Building Blocks: Harnessing the Power of a Privileged Moiety
The trifluoromethyl (CF3) group is a particularly sought-after substituent in medicinal chemistry due to its profound effects on a molecule's properties. The direct and selective introduction of a CF3 group onto a pre-formed quinoline ring can be challenging. An alternative and often more effective approach is to utilize building blocks that already contain the trifluoromethyl group.
Key Building Blocks and Strategies:
-
Trifluoromethylated Nitrones: These versatile building blocks can participate in [3+2] cycloaddition reactions with various dienophiles to construct trifluoromethylated heterocycles, which can then be further elaborated into quinoline structures.[5] The reactivity of trifluoromethylnitrones is distinct from other trifluoromethylating agents, allowing for the synthesis of unique heterocyclic scaffolds.[5]
-
N-Trifluoromethyl Heterocyclic Building Blocks: The synthesis of N-trifluoromethylated heterocycles can be achieved through methods like base-mediated alkylation with dibromodifluoromethane (CF2Br2) followed by reaction with silver tetrafluoroborate (AgBF4), or through electrophilic N-trifluoromethylation using Togni reagents.[6] These pre-functionalized building blocks can then be incorporated into quinoline synthesis schemes.
Comparative Analysis:
| Building Block | Synthetic Strategy | Advantages | Disadvantages | Representative Yields |
| Trifluoromethylated Nitrones | [3+2] Cycloaddition | Access to novel trifluoromethylated heterocyclic precursors. | Multi-step synthesis to reach the final quinoline target. | Good to excellent for the cycloaddition step. |
| N-Trifluoromethylated Precursors | Incorporation into classic quinoline syntheses | Direct introduction of the N-CF3 group. | Availability and cost of the building blocks can be a concern. | Variable, depending on the specific quinoline synthesis method. |
Experimental Protocol: Synthesis of a Trifluoromethylated Isoxazolidine (A Precursor to Quinolines) via [3+2] Cycloaddition
This protocol is a representative example of how trifluoromethylated building blocks can be employed.
-
To a solution of the trifluoromethylnitrone (1.0 equiv) in an appropriate solvent (e.g., toluene, dichloromethane) is added the dienophile (1.2 equiv). The choice of solvent can influence the reaction rate and selectivity.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated isoxazolidine.
Causality: The [3+2] cycloaddition is a powerful C-C and C-O bond-forming reaction that proceeds in a concerted manner, often with high stereoselectivity. The trifluoromethyl group on the nitrone influences its electronic properties and can direct the regioselectivity of the cycloaddition.
II. Modern Synthetic Strategies: Enabling New Connections
Recent advances in synthetic organic chemistry have provided powerful tools for the construction of fluorinated quinolines that bypass the limitations of traditional methods. These strategies often involve the use of readily available, non-fluorinated starting materials, with the fluorine atom or a fluoroalkyl group being introduced during the key bond-forming steps.
C-H Activation: A Direct and Atom-Economical Approach
Transition-metal-catalyzed C-H activation has emerged as a transformative strategy for the synthesis of complex molecules.[2] This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates.[2] In the context of fluorinated quinoline synthesis, C-H activation can be used to forge key C-C and C-N bonds, constructing the quinoline ring from simple, unactivated precursors.[7]
Key Concepts:
-
Regioselectivity: A significant challenge in C-H activation is controlling the site of functionalization. This is often achieved through the use of directing groups that coordinate to the metal catalyst and position it in proximity to a specific C-H bond.
-
Catalyst Systems: A variety of transition metals, including rhodium, iridium, palladium, and copper, have been employed for C-H activation reactions in quinoline synthesis.[2] The choice of catalyst and ligands is crucial for achieving high efficiency and selectivity.
Illustrative Workflow: C-H Activation for Quinoline Synthesis
Caption: A generalized workflow for the synthesis of quinolines via C-H activation.
Radical Cyclization: Forging Bonds Through Open-Shell Intermediates
Radical reactions offer a unique and powerful approach to the synthesis of cyclic compounds. In the context of fluorinated quinoline synthesis, radical cyclization strategies often involve the generation of a radical intermediate that undergoes an intramolecular cyclization onto an aromatic ring to form the quinoline core.
Key Features:
-
Initiation: Radicals can be generated through various methods, including the use of radical initiators (e.g., AIBN), photoredox catalysis, or electrochemical methods.
-
Fluorine Source: The fluorine atom or a fluoroalkyl group can be incorporated either in the starting material or introduced via a radical fluorinating agent.[8]
-
Mild Conditions: Many radical cyclizations can be performed under mild reaction conditions, making them compatible with a wide range of functional groups.
Comparative Analysis of Modern Strategies:
| Synthetic Strategy | Key Building Blocks | Advantages | Disadvantages |
| C-H Activation | Simple anilines, alkynes | High atom economy, direct functionalization.[7] | Often requires directing groups, catalyst cost. |
| Radical Cyclization | Alkenyl or alkynyl anilines | Mild reaction conditions, good functional group tolerance.[9] | Potential for side reactions, control of regioselectivity can be challenging. |
| Photocatalysis | Diverse precursors | Utilizes visible light, enables novel transformations.[10] | Requires specialized equipment, catalyst stability can be an issue. |
| Electrochemistry | Quinolines, HF-based reagents | Avoids the use of harsh chemical oxidants/reductants.[3] | Requires specialized equipment, electrolyte compatibility. |
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability.[11][12][13] For the synthesis of fluorinated quinolines, flow chemistry is particularly beneficial when using hazardous reagents or performing highly exothermic reactions.[13][14]
Key Advantages in Fluorinated Quinoline Synthesis:
-
Handling of Fluorinating Reagents: Many fluorinating agents are toxic and corrosive.[15][16] Flow reactors allow for the in-situ generation and immediate use of such reagents, minimizing operator exposure.
-
Precise Control of Reaction Parameters: The small reaction volumes in flow reactors enable precise control over temperature, pressure, and reaction time, leading to improved yields and selectivities.[12]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period, rather than increasing the size of the reactor, which simplifies process development.[12]
Experimental Protocol: Flow Synthesis of a Quinoline Derivative
This is a generalized protocol illustrating the principles of a flow synthesis.
-
Preparation of Reagent Streams: Solutions of the starting materials (e.g., a fluorinated aniline and a carbonyl compound) and any necessary catalysts or reagents are prepared in separate reservoirs.
-
Pumping and Mixing: The reagent streams are pumped at controlled flow rates into a micromixer, where they are rapidly and efficiently mixed.
-
Reaction in a Heated Reactor Coil: The mixed stream then flows through a heated reactor coil of a specific length and internal diameter, which determines the residence time of the reaction. The temperature of the reactor is precisely controlled.
-
Quenching and Collection: The product stream exiting the reactor is passed through a back-pressure regulator to maintain the desired pressure and then collected in a flask, where it may be quenched with a suitable reagent.
-
Work-up and Purification: The collected product mixture is then worked up and purified using standard laboratory procedures.
Caption: A schematic representation of a typical continuous flow synthesis setup.
Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[17][18] Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, often in aqueous media.[17][18] While the direct enzymatic synthesis of the entire quinoline core is still an emerging area, enzymes are playing an increasingly important role in the synthesis of fluorinated building blocks and in the selective fluorination of organic molecules.[4]
Key Enzymes and Applications:
-
Fluorinases: These unique enzymes are capable of catalyzing the formation of a C-F bond from fluoride ions, offering a direct and environmentally benign route to fluorinated compounds.[17][18]
-
Cytochrome P450 Enzymes: These versatile enzymes can be engineered to catalyze a variety of reactions, including the hydroxylation of aromatic rings, which can then be converted to fluoroquinolines. Some P450 enzymes can also directly catalyze nitration reactions, providing a handle for further functionalization.[18]
III. Conclusion and Future Outlook
The synthesis of fluorinated quinolines has undergone a significant transformation, moving beyond the confines of classical name reactions. The exploration of alternative building blocks, coupled with the adoption of modern synthetic strategies such as C-H activation, radical cyclization, flow chemistry, and enzymatic synthesis, has opened up new avenues for the creation of diverse and complex fluorinated quinoline libraries.
For researchers and drug development professionals, the choice of synthetic strategy will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of "greenness" of the process. By understanding the advantages and limitations of each approach, scientists can make informed decisions to accelerate the discovery and development of new fluorinated quinoline-based therapeutics and materials. The continued development of novel building blocks and catalytic systems promises to further expand the synthetic toolbox, enabling the construction of ever more sophisticated and functional fluorinated quinoline architectures.
IV. References
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Seal, K., & Banerji, B. (Year not specified). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry.
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Helaja, J., et al. (2022). Phenanthrenequinone-sensitized photocatalytic synthesis of polysubstituted quinolines from 2-vinylarylimines. Catalysts.
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Jin, J., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
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Li, et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.
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Chemical Communications. (n.d.). Gold catalysis in quinoline synthesis. Retrieved from [Link]
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Encyclopedia.pub. (2022). Versatile Fluorine-Containing Building Blocks. Retrieved from [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central.
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Enzymatic synthesis of fluorinated compounds. (2021). PubMed.
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Ma, C., et al. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research.
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications.
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Regioselective Electrolytic 5,8-Difluorination of Quinolines. (n.d.). Georgia Southern Commons.
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Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.). The Innovation.
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Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PubMed Central.
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Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (n.d.). MDPI.
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.
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ResearchGate. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner‐Miller... Retrieved from [Link]
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Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry.
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Wikipedia. (n.d.). Radical fluorination. Retrieved from [Link]
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Enzymatic synthesis of fluorinated compounds. (2021). PubMed Central.
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Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. (2021). RSC Publishing.
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry.
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Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry.
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Flow microreactor synthesis in organo-fluorine chemistry. (n.d.). Beilstein Journals.
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Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central.
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Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.
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Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026). ACS Publications.
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Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central.
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Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
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Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews.
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Ring‐Fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of o‐Cyano‐ and o‐Isocyano‐β,β‐difluorostyrenes. (2025). ResearchGate.
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Electrochemical C(sp3)-H Fluorination. (2019). PubMed.
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Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
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- 5. Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Radical fluorination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of tert-Butyl (3-fluoro-2-formylphenyl)carbamate: A Guide for the Research Professional
For the diligent researcher engaged in the intricate pathways of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation, culminating in a critical and often overlooked phase: proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl (3-fluoro-2-formylphenyl)carbamate (CAS No. 1086392-03-1), a compound often utilized as a building block in complex organic synthesis.
Understanding the Hazard Profile: A Structural Approach
The key to safe disposal lies in understanding the intrinsic hazards of the molecule. The structure of tert-Butyl (3-fluoro-2-formylphenyl)carbamate presents several key features that inform its classification and subsequent disposal pathway:
-
Carbamate Moiety: Carbamates as a class of compounds can exhibit varying levels of toxicity. The U.S. Environmental Protection Agency (EPA) has specific regulations concerning wastes generated from the production of carbamates.[1][2]
-
Halogenated Aromatic Ring: The presence of a fluorine atom on the phenyl ring places this compound in the category of halogenated organic compounds. These substances are often persistent in the environment and can generate hazardous byproducts if not disposed of correctly.[3]
-
Formyl Group (Aldehyde): Aldehydes can be reactive and may have sensitizing properties.
-
tert-Butyl Group: This bulky alkyl group influences the compound's solubility and thermal decomposition characteristics.
Based on supplier information, tert-Butyl (3-fluoro-2-formylphenyl)carbamate is classified as Harmful if swallowed (H302) .[4] This acute toxicity information underscores the need for careful handling and containment.
Core Disposal Protocol: A Step-by-Step Guide
The primary recommended method for the disposal of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is incineration by a licensed hazardous waste disposal facility . This method ensures the complete destruction of the organic molecule, minimizing the risk of environmental contamination.
Step 1: Waste Identification and Segregation
-
Designated Waste Container: Designate a specific, clearly labeled, and chemically resistant waste container for tert-Butyl (3-fluoro-2-formylphenyl)carbamate waste. The container should be in good condition, with a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The full chemical name: "tert-Butyl (3-fluoro-2-formylphenyl)carbamate"
-
CAS Number: "1086392-03-1"
-
The words "Hazardous Waste"
-
Primary Hazard Statement: "Harmful if Swallowed"
-
Accumulation Start Date
-
-
Segregation: This waste stream must be segregated from other laboratory waste streams, particularly:
-
Non-hazardous waste: To avoid unnecessary disposal costs and environmental burden.
-
Incompatible chemicals: While specific incompatibility data is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.
-
Aqueous waste: Unless the waste is already in a solvent mixture, do not mix with aqueous waste streams.
-
Step 2: Personal Protective Equipment (PPE)
When handling the waste, even for transfer to a storage container, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to store the container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging hazardous waste disposal. They will have established procedures and contracts with licensed waste disposal vendors.
-
Provide Complete Information: When arranging for pickup, provide the EHS office with all the information from the waste label.
-
Follow Institutional Protocols: Adhere to all institutional guidelines regarding waste pickup schedules, container types, and any required internal documentation.
Scientific Rationale for Disposal Choices
The recommendation for incineration is based on the following scientific principles:
-
Thermal Decomposition of Fluorinated Organics: High-temperature incineration is an effective method for the destruction of halogenated organic compounds.[3] The high temperatures break the strong carbon-fluorine bonds, and with appropriate scrubbers, the resulting acidic gases (such as hydrogen fluoride) can be neutralized.
-
Destruction of the Carbamate Structure: Incineration ensures the complete breakdown of the carbamate functional group, mitigating its potential toxicity.
-
EPA Regulations: The EPA has designated certain wastes from carbamate production as hazardous (e.g., K156, K157, K158).[2][5] While this compound is a product and not a production waste, these regulations highlight the EPA's concern with this class of chemicals, making high-temperature incineration the most prudent disposal option.
Waste Disposal Workflow
Caption: Decision workflow for the proper disposal of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1086392-03-1 | [4][6][7] |
| Molecular Formula | C₁₂H₁₄FNO₃ | [4] |
| Molecular Weight | 239.24 g/mol | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 | [4] |
Disclaimer: This guide is intended to provide essential safety and logistical information. It is not a substitute for a comprehensive Safety Data Sheet or the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety office for guidance on your specific waste disposal needs.
References
-
PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]
-
Taylor & Francis Online. On the Incinerability of Highly Fluorinated Organic Compounds. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
-
NILU - Norwegian Institute for Air Research. Emissions from incineration of fluoropolymer materials. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
U.S. Environmental Protection Agency. Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. [Link]
-
RIVM. Per- and polyfluorinated substances in waste incinerator flue gases. [Link]
-
CRC Industries. SDS US. [Link]
-
CEWEP. Pilot-Scale Fluoropolymer Incineration Study: Thermal Treatment of a Mixture of Fluoropolymers under Representative European Municipal Waste. [Link]
-
HWH Environmental. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
ResearchGate. Emissions from incineration of fluoropolymer materials - A literature survey. [Link]
-
PubChemLite. Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate (C12H13F2NO3). [Link]
-
National Institute of Environmental Health Sciences. Per- and Polyfluoroalkyl Substances (PFAS). [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1086392-03-1|tert-Butyl (3-fluoro-2-formylphenyl)carbamate|BLD Pharm [bldpharm.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. biosynth.com [biosynth.com]
- 7. CAS 1086392-03-1 | 4651-3-04 | MDL MFCD11506020 | tert-Butyl N-(3-fluoro-2-formylphenyl)carbamate | SynQuest Laboratories [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
